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Monosodium oxalate

Cat. No.: B1144325
CAS No.: 16009-94-2
M. Wt: 130.03
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Description

Contextualization of Monosodium Oxalate (B1200264) within Oxalate Chemistry and Related Anions

Monosodium oxalate, also known as sodium hydrogen oxalate, is an ionic compound with the chemical formula NaHC₂O₄. It is an acid salt derived from oxalic acid, the simplest dicarboxylic acid. sciencemadness.orgbritannica.com Oxalic acid (H₂C₂O₄) has two acidic protons, and its sequential deprotonation gives rise to the hydrogen oxalate anion (HC₂O₄⁻) and the oxalate dianion (C₂O₄²⁻). wikipedia.org

This compound is formed when oxalic acid is treated with a 1:1 molar ratio of a sodium base, such as sodium hydroxide (B78521). britannica.comwikipedia.org This partial neutralization results in a compound that contains the hydrogen oxalate anion, which retains one acidic proton. britannica.com Consequently, this compound exhibits properties of both a salt and an acid. britannica.com This contrasts with disodium (B8443419) oxalate (Na₂C₂O₄), which is formed from a 1:2 acid-to-base molar ratio, contains the oxalate dianion, and is considered a more basic salt. sciencemadness.orgechemi.com

The chemistry of oxalates is diverse, with the properties of oxalate salts being significantly influenced by the associated cation. For instance, while this compound has moderate water solubility, calcium oxalate (CaC₂O₄) is famously insoluble, a key factor in the formation of kidney stones. vulcanchem.com The hydrogen oxalate anion is a conjugate base of oxalic acid and can act as a chelating agent for metal cations. wikipedia.org The unique characteristics of the hydrogen oxalate anion place this compound in a specific and important position within the broader family of oxalate compounds.

Table 1: Comparison of Oxalic Acid and its Sodium Salts

Property Oxalic Acid This compound Disodium Oxalate
Formula H₂C₂O₄ NaHC₂O₄ Na₂C₂O₄
Molar Mass 90.03 g/mol 112.02 g/mol nih.gov 133.998 g/mol wikipedia.org
Nature Dicarboxylic acid wikipedia.org Acid salt britannica.com Neutral salt sciencemadness.org
Anion N/A Hydrogen Oxalate (HC₂O₄⁻) Oxalate (C₂O₄²⁻)
Acidity/Basicity Acidic Weakly Acidic britannica.com Basic echemi.com
Formation Ratio (Acid:Base) N/A 1:1 britannica.com 1:2 sciencemadness.org

Historical Development of Knowledge Regarding this compound Synthesis and Characterization

The understanding of this compound is intrinsically linked to the history of its parent compound, oxalic acid, which was first prepared in crystalline form in 1785. atamanchemicals.com Historically, oxalic acid was obtained by using caustic alkalis like sodium or potassium hydroxide on sawdust. wikipedia.org

The synthesis of this compound is a direct application of acid-base chemistry. The most common and straightforward method involves the partial neutralization of oxalic acid with a stoichiometric amount of a sodium base, typically sodium hydroxide or sodium carbonate, in a 1:1 molar ratio. britannica.comwikipedia.orgvulcanchem.com This method allows for the specific formation of the hydrogen oxalate salt.

The characterization of this compound has evolved with analytical technology. It is identified and indexed through systematic identifiers to ensure consistency across scientific literature and databases. vulcanchem.com

Table 2: Chemical Identifiers for this compound

Identifier Type Identifier
CAS Number 1186-49-8 nih.gov
IUPAC Name sodium;2-hydroxy-2-oxoacetate nih.gov
Molecular Formula C₂HNaO₄ nih.gov
InChIKey UJRAXLUXHBUNDO-UHFFFAOYSA-M nih.gov

| SMILES | C(=O)(C(=O)[O-])O.[Na+] nih.gov |

Structural characterization has also been crucial. This compound can be encountered in an anhydrous form or as a monohydrate (NaHC₂O₄·H₂O). wikipedia.org Detailed crystallographic studies of the monohydrate have revealed a triclinic crystal structure. wikipedia.org In this structure, hydrogen oxalate ions are linked end-to-end by hydrogen bonds to form infinite chains, which are then cross-linked by bonds involving the sodium ions and water molecules. wikipedia.org This detailed structural knowledge is vital for understanding the compound's physical properties and its interactions in various chemical and biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO5 B1144325 Monosodium oxalate CAS No. 16009-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-hydroxy-2-oxoacetate
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InChI

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRAXLUXHBUNDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047499
Record name Monosodium oxalate
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Molecular Weight

112.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1186-49-8
Record name Monosodium oxalate
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Record name Monosodium oxalate
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Record name Sodium hydrogen oxalate
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Record name MONOSODIUM OXALATE
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Synthetic Methodologies and Precision Preparation Routes for Monosodium Oxalate

Direct Synthetic Pathways for Monosodium Oxalate (B1200264) Formation

Direct synthesis primarily involves the carefully controlled reaction between oxalic acid and a sodium base.

The most common and straightforward method for preparing monosodium oxalate is the partial neutralization of oxalic acid with a sodium base, typically sodium hydroxide (B78521). vulcanchem.com Since oxalic acid is a dicarboxylic acid, the reaction can yield either this compound or disodium (B8443419) oxalate depending on the stoichiometry of the reactants. sciencemadness.orgquora.com

To selectively synthesize this compound (NaHC₂O₄), a precise 1:1 molar ratio of oxalic acid (H₂C₂O₄) to sodium hydroxide (NaOH) must be employed. wikipedia.orgchemicalbook.com The reaction proceeds as follows:

H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O vulcanchem.com

Careful control of the pH is critical to ensure that only one of the acidic protons on the oxalic acid molecule is neutralized. vulcanchem.com The addition of excess sodium hydroxide would lead to a second neutralization step, resulting in the formation of the less soluble disodium oxalate (Na₂C₂O₄), an undesired byproduct in this context. vulcanchem.comquora.com The reaction is typically carried out in an aqueous solution.

Once the neutralization reaction is complete, the isolation of pure this compound from the solution is achieved through optimized precipitation and crystallization. The solubility of oxalate salts is influenced by factors such as temperature and pH. vulcanchem.comgoogle.com Industrial processes, such as those in the Bayer circuit for alumina (B75360) refining, have developed sophisticated methods to control the precipitation of sodium oxalate. icsoba.org

Key parameters for optimizing precipitation include:

Temperature Control: The temperature of the solution can be manipulated to control solubility and crystal growth. While elevated temperatures (e.g., 70-80°C) are often used to produce well-formed crystals that are easier to filter, cooling the solution is a common method to induce precipitation due to the decreased solubility of the salt at lower temperatures. sciencemadness.orggoogle.com

pH Adjustment: The pH of the solution directly influences the equilibrium between oxalic acid, the hydrogenoxalate anion (HC₂O₄⁻), and the oxalate anion (C₂O₄²⁻). google.com Maintaining the correct pH is essential to keep the desired monosodium salt as the predominant species and promote its precipitation over other forms.

Seeding: In industrial settings, the introduction of seed crystals can be used to control the particle size and increase the yield of the precipitated product. icsoba.orgresearchgate.net

Filtration and Drying: After precipitation, the solid product is separated from the liquid phase via filtration. The resulting crystals are then thoroughly dried, often by heating to moderate temperatures (e.g., up to 250°C), to remove any residual water and yield the final, pure compound. wikipedia.org

ParameterObjectiveMethodSource
Stoichiometry Selective formation of NaHC₂O₄Maintain a 1:1 molar ratio of H₂C₂O₄ to NaOH. wikipedia.orgchemicalbook.com
pH Control Prevent disodium oxalate formationMonitor and control pH to ensure single proton neutralization. vulcanchem.com
Temperature Induce crystallizationCool the solution post-reaction or use elevated temperatures for better crystal formation. sciencemadness.orggoogle.com
Purity Isolate pure productUtilize filtration to separate crystals, followed by thorough drying. wikipedia.org

Controlled Neutralization Reactions from Oxalic Acid

Indirect Routes and Precursor Transformations to this compound

This compound can also be formed through the chemical transformation of other related compounds or via advanced synthetic routes using simple molecular precursors.

This compound can be prepared from closely related oxalate compounds.

From Disodium Oxalate: Disodium oxalate (Na₂C₂O₄) can be converted to this compound by reacting it with a stoichiometric amount of a strong acid. This process effectively reverses the second neutralization step, protonating one of the oxalate carboxylate groups.

From Oxalic Acid: While direct neutralization is the primary pathway, oxalic acid can also be considered a precursor in various reaction systems where a sodium source is present under conditions that favor partial neutralization. atamanchemicals.com

From Sodium Formate (B1220265): An alternative indirect route involves the thermal decomposition of sodium formate (HCOONa). When heated to temperatures exceeding 360°C, sodium formate decomposes to form sodium oxalate and hydrogen gas. wikipedia.orgvedantu.com While this process typically yields disodium oxalate, subsequent controlled acidification, as described above, could be used to convert it to the monosodium salt. vedantu.com The reaction for the formation of the oxalate salt is: 2HCOONa → Na₂C₂O₄ + H₂ vedantu.com

Advanced synthetic strategies are being explored to produce oxalates from carbon dioxide (CO₂), a readily available C1 feedstock. rsc.org These methods generate the oxalate anion (C₂O₄²⁻), which can then be isolated as this compound by controlling the reaction medium's pH and sodium ion concentration.

Electroreduction of CO₂: The electrochemical reduction of CO₂ at various metal electrodes (such as mercury, lead, or copper complexes) can lead to the formation of oxalate. ucsd.edunih.govescholarship.org The process involves the reductive coupling of two CO₂ molecules. ucsd.edu Research has shown that using homogeneous electrocatalysts, like benzonitrile (B105546) in a propylene (B89431) carbonate solvent system, can significantly improve the yield and rate of oxalate production. rsc.org The general mechanism involves the formation of a CO₂ radical anion, which then dimerizes. ucsd.eduescholarship.org

Carbonylation: Oxalate can also be synthesized via carbonylation reactions. One reported method involves the direct reaction of carbon dioxide (CO₂) with carbon monoxide (CO) at high temperatures (380°C) and pressures in the presence of caesium carbonate, which yielded caesium oxalate. rsc.org While this specific example uses caesium, the principle of reductive capture of CO₂ demonstrates a viable pathway to the oxalate anion, which could be adapted for sodium salt formation. rsc.org Another large-scale method involves absorbing carbon monoxide under pressure in hot sodium hydroxide, which can produce sodium oxalate. atamanchemicals.com

PathwayPrecursorsKey ConditionsProduct FormedSource
Electroreduction Carbon Dioxide (CO₂)Inert electrode (e.g., Pb, Hg), catalyst (e.g., benzonitrile)Oxalate anion (C₂O₄²⁻) rsc.orgucsd.eduescholarship.org
Carbonylation Carbon Monoxide (CO), Sodium HydroxideHigh temperature and pressureSodium Oxalate atamanchemicals.com
Thermal Decomposition Sodium Formate (HCOONa)Heat (>360°C)Disodium Oxalate wikipedia.orgvedantu.com

Conversion from Other Oxalate Species (e.g., Disodium Oxalate, Oxalic Acid)

Advanced Methods for Purity Assessment and Yield Maximization in this compound Synthesis

Ensuring the high purity and maximizing the yield of this compound are crucial for its application as a chemical standard and reagent.

The purity of a this compound sample can be determined using several analytical techniques:

Titration: A classic and widely used method is redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄). sciencemadness.orgwikipedia.org In an acidic solution heated to above 60°C, the oxalate ion is oxidized by the permanganate ion. The endpoint is indicated by the persistence of the pink permanganate color. This method is used to determine the total oxalate content.

Chromatography: Modern chromatographic methods offer high sensitivity and selectivity for oxalate quantification. mdpi.com Techniques such as liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), can accurately measure oxalate concentrations in various samples. mdpi.com

Coulometric and Gravimetric Titration: For establishing a primary standard, high-precision methods like coulometric titration can be employed to assay high-purity sodium oxalate with traceability to SI units. researchgate.net Gravimetric methods, such as precipitating the oxalate as calcium oxalate, can also be used for quantification.

Maximizing the yield of this compound involves the systematic optimization of reaction and isolation parameters. Based on principles from industrial chemical production, several factors are key:

Process Parameter Control: As demonstrated in industrial oxalate removal processes, controlling parameters such as seed charge, reaction temperature, and holding time can significantly increase precipitation yields, in some cases by up to 30%. icsoba.org

Optimization of Reaction Conditions: For synthetic routes, optimizing factors like catalyst concentration, pressure (in CO₂/CO reactions), and substrate concentrations can lead to higher conversion rates and product yields. rsc.orgrsc.org In fermentation-based production of other chemicals, strategies like controlling pH and nutrient addition are used to improve yields, and these principles are applicable to chemical synthesis. nih.gov

Filtration Efficiency: The final isolation step is also critical. The use of high-permeability filter media can improve the throughput of the product, which is essential for sustaining high yields in a continuous or large-batch process. icsoba.org

Scale-Up Principles and Industrial Considerations for this compound Production

Scaling up the synthesis of this compound from a laboratory benchtop to an industrial production environment introduces several critical challenges that must be addressed to ensure safety, efficiency, product quality, and economic viability. The core chemistry, the partial neutralization of oxalic acid, remains the same, but the physical and engineering parameters change significantly. vulcanchem.comlabmanager.com

Heat Management: The neutralization reaction between oxalic acid and sodium hydroxide is exothermic. In a laboratory setting, the small volume and large surface area-to-volume ratio of the glassware allow for rapid heat dissipation into the surrounding environment. labmanager.com In large industrial reactors (e.g., batch reactors in series), the volume of reactants is substantially larger, and the heat generated can be significant. labmanager.comscispace.com Industrial vessels have a much lower surface area-to-volume ratio, making heat removal less efficient. This requires robust cooling systems, such as reactor jackets or internal cooling coils, to manage the temperature. Failure to control the temperature can lead to localized boiling, side reactions, and difficulty in controlling the crystallization process, ultimately affecting the purity and yield of the final product. labmanager.com

Mixing and Mass Transfer: Achieving a homogenous mixture in a large-scale reactor is more complex than in a lab flask. In the synthesis of this compound, it is crucial to maintain a uniform 1:1 stoichiometric ratio of reactants throughout the vessel to prevent localized areas of high base concentration, which would lead to the formation of the disodium oxalate impurity. vulcanchem.com Industrial reactors employ sophisticated impeller systems designed to ensure efficient mixing and mass transfer. The rate of addition of the sodium hydroxide solution must be carefully controlled and coordinated with the mixing efficiency to maintain the target pH consistently throughout the batch. vulcanchem.com

Process Control and Automation: Industrial production relies on continuous processes with precise control over key parameters. vulcanchem.com This involves the use of in-line sensors for continuous pH and temperature monitoring. Automated dosing systems adjust the flow of reactants based on real-time data to maintain optimal conditions. This level of control is essential for ensuring batch-to-batch consistency and high product purity, minimizing the presence of unreacted oxalic acid or disodium oxalate. vulcanchem.com

Crystallization and Solid Handling: The crystallization step is critical for determining the physical properties of the final product, such as crystal size distribution and purity. In a large-scale operation, cooling rates must be carefully programmed to achieve the desired crystal characteristics. Following crystallization, the product slurry is separated from the mother liquor using industrial-scale filtration equipment (e.g., centrifuges or filter presses). The resulting cake is then washed and transferred to industrial dryers. Each of these downstream processing steps must be designed to handle large quantities of material efficiently and without introducing contaminants.

Table 2: Industrial Scale-Up Considerations for this compound Production

Parameter Laboratory Scale Consideration Industrial Scale-Up Challenge Mitigation Strategy
Heat Transfer Heat from exothermic reaction dissipates quickly. labmanager.com Significant heat generation with slow dissipation can cause overheating. labmanager.com Use of jacketed reactors, internal cooling coils, and controlled reactant addition rates.
Mixing Easily achieved with a magnetic stir bar. Non-uniform mixing can create localized "hot spots" of high pH, forming impurities. Employing high-efficiency agitators and baffles; optimizing addition points and rates.
Process Control Manual control of pH and temperature is common. vulcanchem.com Manual control is impractical and inconsistent for large volumes. Implementation of automated process control systems with in-line pH and temperature sensors. vulcanchem.com
Downstream Processing Simple vacuum filtration and oven drying. youtube.com Handling large volumes of slurry, wet cake, and final product requires specialized equipment. Use of industrial centrifuges, filter presses, and large-scale dryers.
Raw Material Sourcing Small quantities of high-purity reagents are used. Sourcing large quantities of raw materials with consistent quality; considering supply chain logistics and cost. labmanager.com Establishing robust supply chains and rigorous quality control for incoming raw materials.

Structural Elucidation and Crystallographic Analysis of Monosodium Oxalate

Single-Crystal X-ray Diffraction Analysis of Monosodium Oxalate (B1200264) (e.g., Anhydrous and Monohydrate Forms)

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions. carleton.edu

For the monohydrate form of monosodium oxalate (NaHC₂O₄·H₂O), single-crystal X-ray diffraction studies have revealed a triclinic crystal system with the space group P1̅. wikipedia.org The lattice parameters, which define the size and shape of the unit cell, have been determined as follows:

ParameterValue (pm)AngleValue (°)
a650.3α85.04
b667.3β110.00
c569.8γ105.02

Data sourced from reference wikipedia.org

The unit cell contains two formula units (Z = 2). wikipedia.org

The hydrogen oxalate anion (HC₂O₄⁻) is a key component of the this compound structure. In this anion, one of the carboxylic acid groups of oxalic acid is deprotonated. X-ray diffraction analysis allows for the detailed examination of the bond lengths and angles within this anion.

In the hydrogen oxalate anion, variations in C-O bond lengths are observed. The carboxylate end (COO⁻) exhibits shorter C-O bond distances, indicating delocalization of the negative charge across both oxygen atoms. uts.edu.au In contrast, the carboxylic acid end (COOH) shows distinct C=O and C-OH bond lengths, with the C-OH bond being longer. uts.edu.au For instance, in a related hydrogen oxalate salt, the C-O bond lengths in the charged carboxylate group were found to be 1.2474(12) Å and 1.2570(14) Å, while the C=O and C-OH bond lengths in the carboxylic acid group were 1.2150(13) Å and 1.3114(14) Å, respectively. uts.edu.au The C-C bond length in the oxalate anion is typically around 1.545 Å. nih.gov

A notable feature of the hydrogen oxalate anion in the solid state is its non-planar conformation. The two carboxyl groups are twisted with respect to each other. In the case of this compound monohydrate, the angle of twist about the C-C bond is reported to be 12.9°. wikipedia.org In other compounds containing the hydrogen oxalate anion, this twist angle can be even more significant, for example, 25.1(2)° in creatinium hydrogen oxalate. nih.gov This twisting is often attributed to the influence of hydrogen bonding and molecular packing in the crystal lattice. nih.gov

The crystal structure of this compound monohydrate is extensively influenced by a network of hydrogen bonds. wikipedia.org The hydrogen oxalate anions are linked end-to-end by strong O-H···O hydrogen bonds, forming infinite chains. wikipedia.orguts.edu.au The hydrogen bond distance in these chains is approximately 257.1 pm. wikipedia.org

These chains are further cross-linked to create layers by two primary types of interactions:

Hydrogen bonds involving water molecules: The water molecules act as bridges, forming O-H···O bonds with the oxalate anions. The distances for these bonds are reported to be 280.8 pm and 282.6 pm. wikipedia.org

Ionic bonds: The sodium cations (Na⁺) interact with the oxygen atoms of the oxalate anions (Na⁺···O), providing further stability to the layered structure. wikipedia.org

Analysis of Bond Lengths, Bond Angles, and Intramolecular Geometry of the Hydrogen Oxalate Anion

Neutron Diffraction Studies for Precise Hydrogen Atom Localization in this compound

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is a superior technique for precisely locating hydrogen atoms. nih.govnih.gov This is because X-rays scatter from electrons, and hydrogen has only one electron, making it difficult to detect. Neutrons, on the other hand, scatter from atomic nuclei, and the scattering length of hydrogen (and its isotope deuterium) is significant. nih.gov

A neutron diffraction study of normal and deuterated sodium hydrogen oxalate monohydrate has provided a more accurate picture of the hydrogen atom positions and the hydrogen bonding network. wikipedia.org Such studies can confirm the protonation states of the oxalate anion and provide more precise geometries of the hydrogen bonds, which are critical for understanding the forces holding the crystal together. nih.gov

Polymorphism and Crystal Habit Modulation of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comruhr-uni-bochum.de Different polymorphs of a compound can exhibit different physical properties. While extensive studies on the polymorphism of this compound are not widely reported in the provided search results, the existence of both an anhydrous and a monohydrate form indicates at least this level of structural diversity. wikipedia.org The conditions of crystallization, such as temperature and solvent, can influence which form is obtained. For example, the monohydrate is typically obtained by evaporating a solution at room temperature. wikipedia.org

Crystal habit refers to the external shape of a crystal. The habit is determined by the growth rates of different crystal faces, which can be influenced by factors such as impurities, solvent, and temperature. The modulation of crystal habit is important in various applications. For this compound, which can be a component of kidney stones, understanding its crystal growth and habit is of clinical relevance. academie-sciences.frresearchgate.net

Theoretical Crystallography and Lattice Energy Calculations for this compound Structures

Theoretical crystallography involves the use of computational methods to predict and analyze crystal structures. Lattice energy is a key concept, representing the energy released when gaseous ions come together to form a crystal lattice. numberanalytics.comlibretexts.org It is a measure of the stability of the crystal structure.

Spectroscopic Characterization and Electronic Structure of Monosodium Oxalate

Vibrational Spectroscopy of Monosodium Oxalate (B1200264)

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within a compound. For monosodium oxalate, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present. In this compound, key functional groups include the carboxylate group (-COO⁻) and the carboxylic acid group (-COOH).

Studies have identified characteristic FTIR absorption bands for this compound. The presence of functional groups such as the oxalate group (C-C, C-O, C=O), water of crystallization (O-H), and metal-oxygen (M-O) bonds can be confirmed through FTIR spectral analysis. researchgate.net For instance, in mineralized tissues, calcium oxalate is one of the components that can be identified using FTIR. nih.gov The analysis of urinary nanocrystallites has also utilized FTIR to identify components like monosodium urate and calcium oxalate. scispace.com

Table 1: FTIR Peak Assignments for Oxalate-Containing Compounds

Wavenumber (cm⁻¹) Assignment Reference
3488 - 3219 O-H stretching (coordinated water) scispace.com
1668 C=O stretching scispace.com
1454 C-O stretching / O-H bending scispace.com

Raman spectroscopy provides information about vibrational modes that involve a change in the polarizability of the molecule. It is particularly useful for studying symmetric vibrations and the lattice vibrations of crystals.

Single-crystal Raman studies have been conducted on sodium hydrogen oxalate monohydrate, highlighting the oriented effects associated with hydrogen bonding. surrey.ac.uk Raman spectroscopy can distinguish between different oxalate minerals based on the cation-sensitive C-O stretching vibration. qut.edu.au For natroxalate, the mineral form of sodium oxalate, this band appears at 1456 cm⁻¹. qut.edu.au Other characteristic Raman bands for natroxalate are observed at 567 and 481 cm⁻¹, with the latter attributed to the symmetric OCO bending mode. qut.edu.au Raman spectroscopy has also been employed to identify calcium oxalate monohydrate crystals in synovial fluid, with characteristic peaks at 1465 and 1492 cm⁻¹. researchgate.netresearchgate.net

Table 2: Characteristic Raman Peaks for Oxalate Minerals

Mineral Wavenumber (cm⁻¹) Assignment Reference
Natroxalate 1456 C-O stretching qut.edu.au
Natroxalate 567 O-C-O bending qut.edu.au
Natroxalate 481 Symmetric O-C-O bending qut.edu.au

Normal mode analysis and force field calculations are theoretical methods used to predict and interpret vibrational spectra. These calculations can provide a detailed understanding of the nature of each vibrational mode. For this compound, linear relationships between experimental and calculated frequency values of the main vibrational modes have been established, validating the theoretical models used. researchgate.net These computational approaches are crucial for the accurate assignment of complex vibrational spectra.

Raman Spectroscopic Investigation of Molecular Vibrations and Crystal Lattices

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a technique that provides detailed information about the local chemical environment of atomic nuclei. Both solid-state and solution-state NMR have been used to study this compound.

Solid-state NMR is essential for characterizing the structure of crystalline materials like this compound.

¹H NMR: In hydrated calcium oxalate phases, ¹H solid-state NMR can provide detailed information based on the structure and local dynamics. copernicus.org Although specific ¹H NMR data for this compound was not found, studies on related compounds demonstrate its utility.

¹³C NMR: The ¹³C NMR spectrum of sodium oxalate shows a characteristic signal for the oxalate carbon. chemicalbook.com Hyperpolarization techniques like SABRE have been used to enhance the ¹³C NMR signals of sodium oxalate, allowing for detailed studies of its binding and exchange dynamics. rsc.org

²³Na NMR: As a quadrupolar nucleus (spin 3/2), the ²³Na NMR signal is sensitive to the symmetry of the sodium ion's environment. huji.ac.il In polycrystalline sodium oxalate, double-rotor (DOR) NMR experiments have been used to eliminate broadening from second-order quadrupolar effects, leading to a significant increase in resolution. researchgate.netresearchgate.net This allows for the distinction of different sodium sites within the crystal lattice.

Table 3: NMR Properties of Relevant Nuclei

Nucleus Spin Natural Abundance (%) Reference
¹H 1/2 99.99 openmedscience.com
¹³C 1/2 1.11 openmedscience.com
¹⁷O 5/2 0.04 openmedscience.com

Solution-state NMR provides insights into the behavior of this compound in solution.

¹⁷O NMR: High-resolution ¹⁷O NMR has been used to study ¹⁷O-labeled oxalate bound to proteins in aqueous solution. nih.gov These studies show that the ¹⁷O NMR signal is sensitive to the binding environment of the oxalate. nih.govresearchgate.net Both solution-state and solid-state ¹⁷O NMR data for an ovotransferrin-Al³⁺-oxalate complex were found to be highly consistent, indicating similar structural states in both phases. mdpi.com

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
This compound NaHC₂O₄
Sodium hydrogen oxalate NaHC₂O₄
Oxalic acid H₂C₂O₄
Sodium oxalate Na₂C₂O₄
Natroxalate Na₂C₂O₄
Calcium oxalate CaC₂O₄
Calcium oxalate monohydrate CaC₂O₄·H₂O
Monosodium urate C₅H₃N₄NaO₃
Ovotransferrin Not applicable

Solid-State NMR Characterization (e.g., 1H, 13C, 23Na NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. In the context of this compound (NaHC₂O₄), the chromophore—the part of the molecule responsible for light absorption—is the hydrogen oxalate anion (HC₂O₄⁻). This anion contains carboxyl functional groups, which give rise to characteristic electronic transitions.

The primary electronic transitions expected for the oxalate moiety involve the promotion of electrons from non-bonding (n) and bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. These are typically:

n → π* transitions: Involving the lone pair electrons on the oxygen atoms. These are generally weaker in intensity and occur at longer wavelengths.

π → π* transitions: Involving the electrons in the carbon-oxygen double bonds (C=O). These transitions are typically more intense and occur at shorter wavelengths.

While specific experimental UV-Vis spectra for this compound are not extensively detailed in the literature, theoretical studies on related compounds provide significant insight. Time-Dependent Density Functional Theory (TD-DFT) calculations performed on calcium oxalate, which shares the same oxalate chromophore, predict electronic transitions responsible for light absorption. aimspress.com These theoretical predictions help in understanding the electronic structure and interpreting potential experimental spectra.

Table 1: Theoretical Electronic Transitions for the Oxalate Chromophore (from Calcium Oxalate study)

Predicted Wavelength (nm) Oscillator Strength Major Contribution (Orbital Transition)
507 High HOMO → LUMO
406 Lower -
335 Lower -

Data derived from TD-DFT calculations on calcium oxalate, serving as a model for the oxalate anion's electronic behavior. aimspress.com

Mass Spectrometry Techniques Applied to this compound and Related Species

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When applied to ionic species like this compound, specialized ionization techniques are often employed.

Research utilizing fast atom bombardment mass spectrometry (FAB-MS) has provided direct evidence for the existence of ion pairs in aqueous solutions of sodium oxalate. rsc.org The analysis of aqueous solutions containing sodium oxalate and glycerol (B35011) revealed the presence of the (sodium-oxalate)⁻ ion, which has the chemical formula NaC₂O₄⁻. rsc.org This key finding demonstrates that FAB-MS can be used to probe the behavior of ionic species and their associations in solution. rsc.org The study also noted that these ion pairs can form larger clusters with neutral sodium oxalate molecules. rsc.org

For analyses involving liquid chromatography coupled with mass spectrometry (LC-MS), the choice of mobile phase is critical. In HPLC methods for this compound, it is noted that for mass spectrometry compatible applications, phosphoric acid, a common mobile phase component, should be substituted with a more volatile acid like formic acid. sielc.com

Fragmentation patterns provide structural clues. While direct fragmentation data for this compound is sparse, studies on derivatives like the dibutyl ester of oxalic acid show a characteristic abundant fragment ion at an m/z of 57, which corresponds to the C₄H₉⁺ (butyl) cation. researchgate.net This indicates the cleavage of the ester bond during mass spectrometric analysis.

Table 2: Mass Spectrometry Findings for Oxalate Species

Technique Analyte/System Key Finding/Observation Reference
Fast Atom Bombardment (FAB) MS Sodium Oxalate in aqueous solution Detection of the (NaC₂O₄)⁻ ion pair and its clusters. rsc.org
HPLC-MS This compound Formic acid is recommended over phosphoric acid as a mobile phase modifier for MS compatibility. sielc.com
LC-MS/MS Dibutyl ester of Oxalic Acid The most abundant fragment ion was observed at m/z 57. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Elemental Oxidation State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diamond.ac.ukphi.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS analysis would focus on the core-level spectra of its constituent elements: sodium (Na 1s), oxygen (O 1s), and carbon (C 1s). Based on XPS studies of other metal oxalates, the high-resolution spectra for carbon and oxygen are particularly informative. researchgate.net

C 1s Spectrum: The carbon spectrum is expected to show a primary peak corresponding to the oxalate carbon. In studies on similar compounds, this peak is assigned to the O-C=O functional group and is observed at a binding energy of approximately 288.4 eV. researchgate.net

O 1s Spectrum: The oxygen spectrum is typically more complex and can be deconvoluted into multiple peaks. For the oxalate ion, two distinct oxygen environments are present: the carbonyl oxygen (C=O) and the singly bonded oxygen (C-O). These are expected to appear at binding energies around 531.4 eV and 532.7 eV, respectively. researchgate.net

Calculation for Carbon (C) in NaHC₂O₄: (O.S. of Na) + (O.S. of H) + 2(O.S. of C) + 4(O.S. of O) = 0 (+1) + (+1) + 2(C) + 4(-2) = 0 +2 + 2C - 8 = 0 2C = +6 C = +3

The oxidation state of each carbon atom in this compound is +3. youtube.com

Table 3: Expected XPS Binding Energies and Oxidation States for this compound

Element Core Level Expected Binding Energy (eV) / Feature Oxidation State Reference
Carbon C 1s ~288.4 (for O-C=O group) +3 researchgate.netyoutube.com

Theoretical Spectroscopic Predictions and Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable tools for predicting the spectroscopic and electronic properties of molecules. akj.az These computational methods can calculate optimized molecular geometries, vibrational frequencies (for IR and Raman spectroscopy), and electronic transition energies (for UV-Vis spectroscopy). nih.gov The results serve as a powerful complement to experimental data, aiding in spectral assignment and interpretation.

For molecules like this compound, DFT methods with functionals such as B3LYP and basis sets like 6-311++G(d,p) are commonly employed to achieve a balance of accuracy and computational efficiency. aimspress.comnih.gov

Key applications of these calculations for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Vibrational Analysis: Calculating the theoretical vibrational modes, which can be directly compared with experimental IR and Raman spectra to assign specific peaks to bond stretches, bends, and torsions.

Electronic Structure Analysis: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing theoretical values for the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, as discussed in section 4.3. aimspress.com

Molecular Properties: Calculations can also yield fundamental chemical properties. For the related calcium oxalate, DFT calculations have been used to determine properties such as the dipole moment and global reactivity descriptors, which characterize the molecule's stability and reactivity. aimspress.comaimspress.com

Table 4: Example of Calculated Quantum Chemical Properties (from Calcium Oxalate study)

Property Calculated Value Method
Dipole Moment 14.880 Debye DFT/B3LYP/6-311++G(d,p)
Ionization Potential (I) Positive Value Koopmans' theorem
Chemical Hardness (η) Positive Value Derived from I and A
Electrophilicity Index (ω) Positive Value Derived from µ and η

Data from a study on calcium oxalate illustrates the types of parameters obtained from quantum chemical calculations. aimspress.com

These theoretical predictions provide a robust framework for understanding the spectroscopic characteristics and electronic nature of this compound, guiding experimental design and data interpretation.

Thermal Behavior and Decomposition Mechanisms of Monosodium Oxalate

Thermogravimetric Analysis (TGA) of Monosodium Oxalate (B1200264) Decomposition Processes

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For monosodium oxalate, TGA reveals a multi-step decomposition process. Studies on the thermal behavior of monosodium salts of dicarboxylic acids show that their decomposition generally occurs in two principal steps. akjournals.com

The first step involves the formation of the normal salt, disodium (B8443419) oxalate, and the liberation of oxalic acid. The second major step is the decomposition of the newly formed disodium oxalate. akjournals.com Unlike some other monosodium dicarboxylates, this compound does not exhibit a significant initial mass loss associated with the liberation of an acid molecule, as the subsequent decomposition of the resulting normal salt follows immediately. akjournals.com The primary decomposition phase for sodium oxalate, a related compound, is noted to begin at temperatures above 290°C. sciencemadness.orgwikipedia.orgnih.gov More specifically, the decomposition into sodium carbonate and carbon monoxide occurs at about 500°C. researchgate.net

The TGA curve for a typical analysis would show a stable mass up to the initial decomposition temperature, followed by a significant mass loss corresponding to the decomposition reactions. The final residual mass corresponds to the stable inorganic product, which is typically sodium carbonate.

Table 1: TGA Decomposition Stages of Sodium Oxalate (as a reference for this compound)

Decomposition Stage Temperature Range (°C) Gaseous Product Solid Residue
Decomposition of Oxalate > 290 - 575 Carbon Monoxide (CO) Sodium Carbonate (Na₂CO₃)
Decomposition of Carbonate > 810 Carbon Dioxide (CO₂) Sodium Oxide (Na₂O)

Data derived from studies on sodium oxalate. sciencemadness.orgnih.govresearchgate.net

Differential Scanning Calorimetry (DSC) Studies on Phase Transitions and Enthalpies of Decomposition

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. alwsci.comtainstruments.com This technique identifies phase transitions and chemical reactions by detecting endothermic (heat absorbing) or exothermic (heat releasing) events.

For monosodium salts of dicarboxylic acids, the thermal decomposition involves distinct thermal events visible on a DSC curve. akjournals.com The decomposition of this compound is characterized by endothermic DTA (Differential Thermal Analysis, a precursor to DSC) peaks. akjournals.com The decomposition of the resulting sodium oxalate into sodium carbonate is also an endothermic process. akjournals.com However, if the decomposition occurs in the presence of air (an oxidative atmosphere), the oxidation of the evolved carbon monoxide to carbon dioxide can produce an exothermic effect. researchgate.net

Table 2: DSC Thermal Events for the Decomposition of Related Oxalate Compounds

Thermal Event Temperature Range (°C) Type of Transition Associated Process
Decomposition ~300 - 500 Endothermic Decomposition of oxalate to carbonate. akjournals.com
Secondary Reaction Variable Exothermic Oxidation of CO to CO₂ (in air). researchgate.net
Melting of Product > 851 Endothermic Melting of Sodium Carbonate residue.

Data interpreted from general thermal analysis principles and studies on related compounds. akjournals.comresearchgate.net

Evolved Gas Analysis (EGA) and Identification of Gaseous Products During Pyrolysis

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. mooreanalytical.comresearchgate.net This is often achieved by coupling a TGA instrument to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. mdpi.comnetzsch.com

During the pyrolysis of this compound, the decomposition pathway leads to the evolution of specific gaseous products. The thermal decomposition of its related salt, sodium oxalate (Na₂C₂O₄), is known to produce sodium carbonate (Na₂CO₃) and carbon monoxide (CO). sciencemadness.orgwikipedia.orgnih.gov Therefore, the principal gaseous product expected from the main decomposition step of this compound is carbon monoxide. akjournals.com If the decomposition is carried out to a much higher temperature (above 810°C), the resulting sodium carbonate will further decompose to sodium oxide (Na₂O) and carbon dioxide (CO₂). nih.govresearchgate.net

In an inert atmosphere, the primary evolved gases are CO and CO₂. In an oxidizing atmosphere like air, the evolved CO can be further oxidized to CO₂, a reaction that can be catalyzed by the solid product. researchgate.net

Table 3: Evolved Gaseous Products from the Pyrolysis of Sodium Oxalate

Temperature Range Evolved Gas Species Analytical Technique
290°C - 800°C Carbon Monoxide (CO) EGA-MS, Titrimetry nih.govmdpi.com
> 810°C Carbon Dioxide (CO₂) EGA-MS researchgate.netnasa.gov

Data based on the decomposition of the closely related sodium oxalate.

Kinetic Studies of this compound Thermal Degradation and Stability

Kinetic studies of thermal decomposition analyze the rate at which a substance breaks down as a function of temperature. This analysis provides crucial parameters such as activation energy (Ea), which describes the minimum energy required for the reaction to occur. csic.es The kinetics of solid-state reactions are often complex and can be described by various mathematical models. researchgate.netd-nb.info

For the thermal decomposition of sodium oxalate, kinetic studies have been performed under isothermal conditions. The data is often analyzed using models such as the Prout-Tompkins model for acceleratory stages and the contracting cylinder or sphere models for decay stages. researchgate.net These models suggest that the reaction mechanism may be controlled by processes like nucleation and growth of the product phase or diffusion of gaseous products. researchgate.net The thermal stability of this compound is linked to these kinetic parameters; a higher activation energy generally implies greater thermal stability. The decomposition of sodium oxalate is noted to begin at approximately 290°C. nih.gov

Table 4: Common Kinetic Models for Solid-State Decomposition

Model Name g(α) Function Typical Application
Prout-Tompkins [-ln(1-α)]¹/² Nucleation and growth models
Contracting Cylinder 1 - (1-α)¹/² Phase boundary controlled reactions researchgate.net
Contracting Sphere 1 - (1-α)¹/³ Phase boundary controlled reactions researchgate.net
1D Diffusion α² Diffusion-controlled reactions researchgate.net

These are general models applicable to solid-state kinetics; α represents the conversion fraction. researchgate.net

Mechanistic Pathways of this compound Thermal Decomposition and Solid-State Reaction Chemistry

The thermal decomposition of this compound in an inert atmosphere is understood to proceed through a distinct mechanistic pathway involving solid-state reactions. Based on studies of monosodium salts of dicarboxylic acids, a two-step mechanism is proposed. akjournals.com

The first step involves the transformation of two moles of this compound into one mole of disodium oxalate and one mole of oxalic acid.

Step 1: Disproportionation 2 NaHC₂O₄(s) → Na₂C₂O₄(s) + H₂C₂O₄(g)

Immediately following or concurrently, the liberated oxalic acid and the formed disodium oxalate decompose. The decomposition of disodium oxalate is the primary mass loss step observed in TGA. akjournals.com

Step 2: Decomposition Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

This mechanism is supported by the analysis of decomposition products. akjournals.com The final solid product at temperatures up to around 600°C is sodium carbonate. akjournals.com This solid-state reaction chemistry involves the breaking of C-C and C-O bonds within the oxalate anion, facilitated by the thermal energy supplied to the crystal lattice. The reaction is initiated at nucleation sites on the crystal surface and proceeds inward. d-nb.info

Reactivity, Reaction Kinetics, and Advanced Solution Chemistry of Monosodium Oxalate

Acid-Base Equilibria and Protonation States of the Hydrogen Oxalate (B1200264) Anion in Solution

The hydrogen oxalate anion (HC₂O₄⁻), the conjugate base of oxalic acid, is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid and base. vaia.commhchem.org This dual reactivity governs its protonation states in aqueous solutions.

As an acid, the hydrogen oxalate ion donates a proton to water, forming the oxalate ion (C₂O₄²⁻) and a hydronium ion (H₃O⁺). vaia.comvaia.com Conversely, as a base, it accepts a proton from water to form oxalic acid (H₂C₂O₄) and a hydroxide (B78521) ion (OH⁻). vaia.comvaia.com

The position of these equilibria is dictated by the acid dissociation constants (pKa) of oxalic acid. Oxalic acid is a diprotic acid, meaning it can donate two protons. The pKa for the first dissociation (pKa₁) is approximately 1.25 to 1.27, and the pKa for the second dissociation (pKa₂) is around 4.14 to 4.28. chemeurope.comorganicchemistrydata.orgwikipedia.org These values indicate that in solutions with a neutral pH, oxalic acid exists predominantly as the oxalate ion, with only trace amounts of the hydrogen oxalate ion present. wikipedia.org

The equilibrium equations and corresponding pKa values are as follows:

H₂C₂O₄ + H₂O ⇌ HC₂O₄⁻ + H₃O⁺; pKa₁ ≈ 1.25-1.27 chemeurope.comorganicchemistrydata.org

HC₂O₄⁻ + H₂O ⇌ C₂O₄²⁻ + H₃O⁺; pKa₂ ≈ 4.14-4.28 chemeurope.comorganicchemistrydata.org

The conjugate acid of the hydrogen oxalate ion is oxalic acid (H₂C₂O₄), and its conjugate base is the oxalate ion (C₂O₄²⁻). vaia.comvaia.com

Interactive Data Table: Acid Dissociation Constants of Oxalic Acid

AcidConjugate BasepKa ValueKa Value
Oxalic Acid (H₂C₂O₄)Hydrogen Oxalate (HC₂O₄⁻)1.25 organicchemistrydata.org5.9 x 10⁻² gwu.edu
Hydrogen Oxalate (HC₂O₄⁻)Oxalate (C₂O₄²⁻)4.14 organicchemistrydata.org5.4 x 10⁻⁵ washington.edu

Complexation Reactions of Monosodium Oxalate with Metal Ions in Non-Biological Systems

The oxalate ion, the conjugate base of oxalic acid, is an excellent ligand for metal ions, readily forming coordination complexes. chemeurope.combeloit.edu It typically binds as a bidentate ligand, forming a stable five-membered MO₂C₂ ring. chemeurope.com

Stoichiometry and Stability Constants of Metal-Hydrogen Oxalate Complexes

The interaction between metal ions and oxalate ligands results in the formation of complexes with varying stoichiometries, such as 1:1, 1:2, and 1:3 metal-to-ligand ratios. researchgate.net The stability of these complexes is quantified by their stability constants (β). For instance, the stability constants for manganese(II) oxalate complexes have been determined, showing increasing stability with the addition of oxalate ligands. researchgate.net Similarly, stability constants for thorium and uranium oxalate complexes have been studied at different ionic strengths, revealing the formation of species like MOx, MHOx, MOx₂, and M(HOx)₂. bilkent.edu.tr

Interactive Data Table: Stability Constants of Selected Metal Oxalate Complexes

Metal Ionlog β₁log β₂log β₃Reference
Mn(II)2.654.355.37 researchgate.net
Th(IV)Varies with ionic strengthVaries with ionic strength- bilkent.edu.tr
UO₂²⁺Varies with ionic strengthVaries with ionic strength- bilkent.edu.tr
Fe(III)--- core.ac.uk
Al(III)--- core.ac.uk
Ga(III)--- core.ac.uk
In(III)--- core.ac.uk
Cr(III)--- core.ac.uk

Coordination Modes of the Hydrogen Oxalate Ligand

The oxalate ligand exhibits remarkable structural diversity, capable of adopting at least 17 different coordination modes and acting as a mono-, bi-, tri-, or tetradentate ligand. diva-portal.org In many complexes, it acts as a bridging ligand, connecting metal ions to form one-, two-, or three-dimensional structures. diva-portal.orgmdpi.com Common coordination modes include bis-chelating, where the oxalate bridges two metal centers. mdpi.comnih.gov For example, in some actinide(IV) oxalate complexes, five bidentate terminating oxalate groups create a monomeric arrangement. osti.gov

Redox Chemistry Involving this compound as a Reducing Agent

This compound, and the oxalate ion in general, can act as a reducing agent in redox reactions, meaning it donates electrons to another species, which is thereby reduced. ebi.ac.uktutorchase.comsavemyexams.com

Oxidation Pathways and Mechanisms of this compound

A classic example of the reducing power of oxalate is its reaction with potassium permanganate (B83412) (KMnO₄). In this reaction, which is often used for the standardization of permanganate solutions, oxalate is oxidized to carbon dioxide (CO₂), while the purple permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺). chemedx.orgwikipedia.org The reaction is typically carried out in an acidic medium. quora.comncert.nic.in

The mechanism of this reaction is complex and has been the subject of extensive study. acs.orgcapes.gov.brcaltech.edu It is known to be autocatalytic, meaning that one of the products, Mn²⁺, acts as a catalyst for the reaction. chemedx.org The reaction proceeds through the formation of intermediate manganese-oxalate complexes, such as [Mn(C₂O₄)₃]³⁻. chemedx.org

Reduction Pathways and Products Involving this compound

When this compound acts as a reducing agent, the species it reacts with is reduced. In the reaction with permanganate, the manganese atom in the permanganate ion undergoes a reduction in its oxidation state from +7 to +2. libretexts.org

In a basic medium, the reaction between permanganate and oxalate yields different products. The permanganate is reduced to manganese dioxide (MnO₂), and the oxalate is oxidized to carbonate (CO₃²⁻). quora.com

The unbalanced reaction in a basic medium is: MnO₄⁻ + C₂O₄²⁻ → MnO₂ + CO₃²⁻ quora.com

The specific products of a redox reaction involving oxalate will depend on the oxidizing agent and the reaction conditions, such as pH.

Hydrolysis and Solvolysis Reactions of this compound

This compound, also known as sodium hydrogen oxalate (NaHC₂O₄), is an acid salt derived from a strong base (sodium hydroxide) and a weak diprotic acid (oxalic acid). echemi.com When dissolved in an aqueous solution, it dissociates into the sodium ion (Na⁺) and the hydrogen oxalate ion (HC₂O₄⁻). wikipedia.org

The hydrogen oxalate ion is amphiprotic, meaning it can function as both a Brønsted-Lowry acid and base. wikipedia.orgvaia.comvaia.com Its reactivity in water is characterized by two competing equilibrium reactions:

As an acid: The hydrogen oxalate ion can donate a proton to a water molecule, forming the oxalate ion and a hydronium ion. vaia.comvaia.com HC₂O₄⁻(aq) + H₂O(l) ⇌ C₂O₄²⁻(aq) + H₃O⁺(aq)

As a base: The hydrogen oxalate ion can accept a proton from a water molecule, forming oxalic acid and a hydroxide ion. vaia.comvaia.com HC₂O₄⁻(aq) + H₂O(l) ⇌ H₂C₂O₄(aq) + OH⁻(aq)

The net acidity or basicity of a this compound solution is determined by the relative strengths of these two reactions, which can be compared using their respective equilibrium constants: the acid dissociation constant (Kₐ) for the first reaction and the base dissociation constant (Kₑ) for the second.

The Kₐ for the hydrogen oxalate ion (acting as an acid) is approximately 5.4 x 10⁻⁵. The Kₑ for the hydrogen oxalate ion (acting as a base) can be calculated from the first acid dissociation constant (Kₐ₁) of its conjugate acid, oxalic acid, which is 5.4 x 10⁻².

Kₑ = Kₓ / Kₐ₁ = (1.0 x 10⁻¹⁴) / (5.4 x 10⁻²) ≈ 1.85 x 10⁻¹³

A comparison of these constants shows that Kₐ (5.4 x 10⁻⁵) is significantly larger than Kₑ (1.85 x 10⁻¹³). This indicates that the acidic dissociation of the hydrogen oxalate ion predominates over its basic hydrolysis. Consequently, a solution of this compound is acidic, with a reported pH typically in the range of 4 to 5, depending on the concentration. echemi.com

The term "solvolysis" refers to the reaction of a substance with the solvent. In the context of this compound, the most extensively studied solvolysis reaction is its reaction with water, i.e., hydrolysis. Information regarding its reaction with other solvents is limited in the available scientific literature.

Kinetic Investigations of this compound Reactions in Homogeneous and Heterogeneous Systems

The reaction kinetics of this compound have been investigated in both uniform (homogeneous) and multi-phase (heterogeneous) systems. These studies reveal complex reaction mechanisms and the influence of various factors on reaction rates.

Homogeneous Reaction Kinetics: Oxidation by Permanganate

A classic example of a homogeneous reaction involving this compound is its oxidation by potassium permanganate (KMnO₄) in an acidic solution. This reaction is widely used for the standardization of permanganate solutions. sciencemadness.orgwikipedia.org The kinetics are known to be complex and autocatalytic, meaning a product of the reaction acts as a catalyst. sciencemadness.orgwikipedia.orgcore.ac.uk

Key kinetic features of this reaction include:

Autocatalysis: The reaction is catalyzed by the manganese(II) ions (Mn²⁺) that are produced. sciencemadness.orgwikipedia.org An initial "incubation period" with a slow reaction rate is often observed, which accelerates as the concentration of Mn²⁺ increases. core.ac.uk

Intermediate Formation: The reaction proceeds through the formation of unstable, colored intermediate complexes of manganese in a higher oxidation state (III) with oxalate ions. core.ac.uknii.ac.jp

Temperature Dependence: The reaction rate is significantly influenced by temperature. To ensure a rapid and stoichiometric reaction during titrations, it is recommended to maintain the temperature above 60 °C. sciencemadness.orgwikipedia.org

Summary of Factors Influencing Permanganate-Oxalate Reaction Kinetics

FactorInfluence on Reaction RateSource
Mn²⁺ ConcentrationCatalytic; rate increases with concentration. sciencemadness.orgwikipedia.org
TemperatureRate increases significantly with temperature; often performed at >60 °C. sciencemadness.orgwikipedia.org
pH (Acidity)Reaction requires an acidic medium. Acidity affects the stability and formation of intermediates. core.ac.uk
Oxalate ConcentrationAffects the formation and stability of manganic-oxalate complex intermediates. nii.ac.jp

Heterogeneous Reaction Kinetics

Kinetic studies also extend to reactions where this compound is in a different phase from the reactants.

Thermal Decomposition: The thermal decomposition of solid this compound is a heterogeneous reaction. Studies on the thermal behavior of monosodium salts of dicarboxylic acids, including oxalate, show that decomposition generally occurs in two main steps. akjournals.com The first process involves the liberation or decomposition of the acid, followed by a second step where the resulting normal salt (disodium oxalate) decomposes into sodium carbonate and gaseous products like carbon monoxide. sciencemadness.orgwikipedia.orgakjournals.com The kinetics of such solid-state decompositions can be modeled to understand the reaction mechanism and stability. acs.orgosti.gov

Hydrogenation: The hydrogenation of sodium hydrogen oxalate to produce sodium glycolate (B3277807) is another example of a heterogeneous catalytic reaction. google.com This process involves reacting solid sodium hydrogen oxalate with hydrogen gas, typically in the presence of a metal catalyst, at elevated temperatures (e.g., 140–145 °C). google.com

Crystallization Processes from Solution and Factors Influencing this compound Crystal Growth and Morphology

The crystallization of this compound from a solution is the process by which solid crystals are formed. This process is fundamental to its preparation and purification. Scientific literature indicates that this compound often crystallizes as a monohydrate (NaHC₂O₄·H₂O). wikipedia.org The crystal structure of these salts is characterized by extensive networks of hydrogen bonding. wikipedia.org

While detailed studies focusing exclusively on the crystallization kinetics and morphology of this compound are not abundant, the general principles of crystallization for related oxalate compounds provide significant insight. The key stages of crystallization are nucleation (the initial formation of stable crystal nuclei) and crystal growth (the subsequent increase in the size of these nuclei).

Several physicochemical factors are known to influence these stages for oxalate compounds:

Supersaturation: This is the primary driving force for both nucleation and crystal growth. Supersaturation is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. For related compounds like calcium oxalate, higher levels of supersaturation have been shown to increase the number and size of crystals formed, often leading to the formation of crystalline aggregates. scielo.br

Temperature: Solubility is often temperature-dependent. For disodium (B8443419) oxalate, precipitation can be induced by cooling a saturated solution, indicating that its solubility decreases at lower temperatures. sciencemadness.org This principle is a common method for inducing crystallization. Conversely, studies on calcium oxalate crystallization found it to be more efficient at 4°C than at 25°C or 37°C. researchgate.net

pH: The pH of the solution is a critical factor as it determines the relative concentrations of oxalic acid (H₂C₂O₄), hydrogen oxalate (HC₂O₄⁻), and oxalate (C₂O₄²⁻) ions. wikipedia.org Since this compound involves the hydrogen oxalate ion, pH changes can shift the equilibria, affecting solubility and the propensity for crystallization.

Presence of Impurities and Inhibitors: Other substances in the solution can significantly influence crystallization. Some ions or molecules can act as inhibitors, slowing down or preventing nucleation and growth, while others can act as promoters. These substances can also alter the final morphology (shape and size) of the crystals. scielo.br

Mechanical Agitation: Stirring or agitating the solution can affect crystallization. In studies of calcium oxalate, magnetic stirring was found to reduce the size of the resulting crystals. researchgate.net

General Factors Influencing Oxalate Crystallization

FactorGeneral Effect on CrystallizationSource
SupersaturationPrimary driving force; higher levels generally lead to more and larger crystals. scielo.br
TemperatureAffects solubility; cooling is often used to induce crystallization. sciencemadness.orgresearchgate.net
pHDetermines the speciation of oxalate ions, thereby affecting solubility. wikipedia.org
Agitation (Stirring)Can lead to the formation of smaller, more numerous crystals. researchgate.net
Additives/ImpuritiesCan act as promoters or inhibitors, and can alter crystal morphology. scielo.br

Applications of Monosodium Oxalate in Chemical and Material Sciences Excluding Biological/clinical

Monosodium Oxalate (B1200264) as a Precursor in Inorganic and Materials Synthesis

Monosodium oxalate, or sodium hydrogen oxalate, serves as a valuable precursor in the synthesis of various inorganic materials. Its utility stems from the oxalate anion (C₂O₄²⁻), which can be readily precipitated with metal cations to form crystalline metal oxalate intermediates. These intermediates are often preferred in materials synthesis due to their controlled stoichiometry and morphology, which can be retained during subsequent thermal conversion to the desired final product.

Synthesis of Metal Oxalates and Derived Metal Oxides for Catalytic or Electronic Applications

The oxalate precursor method is a widely employed technique for producing high-purity, nanostructured metal oxides with tailored properties for catalytic and electronic applications. xray.czmdpi.comrsc.org The process generally involves two main steps: the precipitation of a metal oxalate followed by its thermal decomposition (calcination).

In this process, this compound can act as the precipitating agent, providing the hydrogen oxalate anion (HC₂O₄⁻) in solution. This anion reacts with metal salts (e.g., nitrates, chlorides) to form insoluble metal oxalate precipitates. The reaction for a divalent metal (M²⁺) can be represented as:

M²⁺(aq) + 2 NaHC₂O₄(aq) → M(C₂O₄)(s) + 2 Na⁺(aq) + 2 H⁺(aq)

The solid metal oxalate is then isolated, washed, and subjected to controlled thermal decomposition in a specific atmosphere (e.g., air, inert gas) to yield the corresponding metal oxide. google.com The temperature and atmosphere of calcination are critical parameters that determine the final phase, particle size, and surface area of the oxide product. arxiv.org This method offers excellent control over the final product's characteristics, which is crucial for performance in catalysis and electronics. mdpi.comrsc.org For example, mixed-metal oxide catalysts, such as manganese-cerium oxides used for CO oxidation, are effectively prepared via the thermal decomposition of co-precipitated oxalate precursors. mdpi.com

Table 1: Examples of Metal Oxides Synthesized via the Oxalate Precursor Route and Their Applications

Metal OxidePrecursor Source(s)Typical ApplicationResearch Finding
Manganese-Cerium Oxides (Mn-Ce-O) Manganese and Cerium Salts, Oxalic Acid/Oxalate SaltLow-temperature CO Oxidation CatalystThe oxalate co-precipitation route allows for the formation of nanocrystalline MnyCe1−yO2−δ solid solutions. The resulting high surface area and enhanced oxygen mobility lead to superior catalytic performance compared to oxides prepared by other methods. mdpi.com
Barium Zirconate (BaZrO₃) Barium Acetate, Zirconium Oxychloride, Ammonium (B1175870) OxalateHigh-Temperature Ceramic CruciblesThe oxalate precursor process allows for precise stoichiometric control, yielding phase-pure BaZrO₃ powders after calcination. Crucibles made from this material are highly inert and suitable for containing high-temperature melts used in superconductor processing. arxiv.org
Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) Iron Salts, Oxalic Acid/Oxalate SaltMagnetic Materials, Lithium-ion Battery ElectrodesThermal decomposition of iron(II) oxalate dihydrate is a key method for producing various iron oxides. The specific phase obtained is dependent on the decomposition temperature and atmosphere, making it a versatile route for creating materials for both magnetic and energy storage applications.
Cerium Oxide (CeO₂) Cerium Salts, Oxalic Acid/Oxalate SaltCatalyst Support, Solid Oxide Fuel CellsHydrothermal decomposition of cerium oxalate precursors is a clean and scalable method to produce ceria (CeO₂) powders. The physicochemical properties of the final oxide are influenced by synthesis parameters like pH and temperature during the hydrothermal treatment. xray.cz

Role in Precursor Chemistry for Advanced Functional Materials

Beyond simple oxides, this compound and the broader oxalate precursor methodology are instrumental in creating more complex advanced functional materials. The ability to form well-defined crystalline intermediates is key to building intricate structures like perovskites and hybrid organic-inorganic frameworks. researchgate.netmdpi.com

For instance, in the synthesis of hybrid frameworks, oxalate anions, which can be generated in situ from sources like this compound, act as bridging ligands that connect metal centers. These connections, combined with other organic and inorganic components, lead to the self-assembly of complex three-dimensional structures. researchgate.net These materials are investigated for potential applications in areas like gas storage, separation, and nonlinear optics. The precise nature of the oxalate precursor helps dictate the final topology and properties of the framework.

Furthermore, the synthesis of materials like barium zirconate (BaZrO₃) for specialized applications such as inert crucibles for processing YBCO superconductors highlights the importance of the oxalate route. arxiv.org This method overcomes challenges associated with traditional solid-state reactions, enabling the production of high-quality, phase-pure ceramic powders suitable for demanding, high-temperature applications. arxiv.org

This compound in Advanced Analytical Chemistry Methodologies

In the realm of analytical chemistry, precision and accuracy are paramount. This compound is valued for its purity and stable chemical nature, making it a reliable reference material and reagent in several advanced analytical techniques. vulcanchem.comontosight.ai

Utilization as a Primary Standard in Chemical Titrations and Standardizations

This compound, and more commonly the anhydrous disodium (B8443419) oxalate, is recognized as an excellent primary standard in analytical chemistry. A primary standard is a substance of high purity and stability that can be used to accurately determine the concentration of a solution (a process called standardization). quora.com

Sodium oxalate is particularly well-suited for the standardization of potassium permanganate (B83412) (KMnO₄) solutions, which are strong oxidizing agents but are not primary standards themselves because they can decompose over time. youtube.comnist.gov The standardization process involves the titration of a precisely weighed sample of dried sodium oxalate with the KMnO₄ solution in the presence of sulfuric acid. The reaction is:

5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 5 Na₂SO₄ + 10 CO₂ + 8 H₂O

The endpoint is indicated by the first persistent pink color from the excess permanganate ion. Because the reaction stoichiometry is well-defined and the mass of the sodium oxalate is known with high accuracy, the molarity of the permanganate solution can be calculated precisely. nist.gov

Table 2: Characteristics of this compound as a Primary Standard

PropertyDescriptionImportance in Standardization
High Purity Can be prepared with a purity of 99.9% or higher.Minimizes errors in the weighed mass, ensuring the calculated concentration of the titrant is accurate.
Stability It is stable to air and does not absorb atmospheric moisture (non-hygroscopic) when properly dried. It also has a long shelf life.The weighed mass remains constant during handling and storage, preventing concentration errors. youtube.com
High Molecular Weight The molecular weight of this compound (NaHC₂O₄) is 112.02 g/mol .A higher molecular weight reduces the relative error associated with weighing the sample.
Known Stoichiometry Reacts with a well-defined and known stoichiometry in redox reactions, such as with potassium permanganate. nist.govAllows for accurate calculation of the unknown concentration based on the reaction equation.
Solubility It is soluble in water, allowing for the preparation of standard solutions.The substance must fully dissolve to be available for reaction during titration.

Applications in Chromatographic Separation and Detection Techniques (e.g., Ion Chromatography)

Chromatographic techniques are powerful tools for separating and quantifying components in a mixture. This compound plays a role in this field primarily as a component of standard solutions for the calibration of instruments like ion chromatographs. thermofisher.com

Ion chromatography (IC) is widely used for the determination of anions, including oxalate, in various matrices. thermofisher.comnih.gov In many industrial and environmental contexts, measuring the concentration of oxalate is critical. For example, in the Bayer process for aluminum production, excess oxalate in the process liquor can interfere with the crystallization of alumina (B75360), making its quantification essential for process control. thermofisher.com

To perform this analysis, a calibration curve is generated by running a series of standard solutions with known oxalate concentrations through the IC system. This compound is an ideal choice for preparing these standards due to its purity and solubility. srs.gov A typical IC method for oxalate involves an anion-exchange column to separate the anions and a conductivity detector for quantification. thermofisher.comnih.gov

Table 3: Example of Ion Chromatography (IC) System for Oxalate Analysis

IC ComponentTypical SpecificationFunction
Analytical Column Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS-series)Separates oxalate from other anions in the sample matrix based on its affinity for the stationary phase.
Mobile Phase (Eluent) A basic solution, often containing carbonate and bicarbonate (e.g., Na₂CO₃/NaHCO₃) or hydroxide (B78521) (KOH).Carries the sample through the column and facilitates the separation of ions.
Suppressor Anion suppressor (e.g., electrolytic suppressor)Reduces the background conductivity of the eluent while enhancing the signal from the analyte ions, thereby increasing detection sensitivity.
Detector Suppressed Conductivity DetectorMeasures the electrical conductivity of the solution as ions elute from the column. The signal is proportional to the ion's concentration.
Calibrant This compound or Sodium OxalateUsed to prepare standard solutions of known concentrations to calibrate the instrument and quantify the oxalate in unknown samples. thermofisher.comsrs.gov

While less common, oxalate salts can also be part of the mobile phase in certain high-performance liquid chromatography (HPLC) applications, where they can act as an ion-pairing agent or influence the separation of metal ions. sielc.com

Role in Electrochemical Sensor Development for Chemical Species (Non-Biological Targets)

The development of electrochemical sensors for the detection of specific chemical species is a rapidly growing field. These sensors offer advantages such as high sensitivity, rapid response, and portability. While many sensors are designed to detect oxalate itself, the role of this compound in the development of sensors for other non-biological targets is linked to its function as a precursor for functional materials. researchgate.net

As established in section 7.1.1, this compound can be used to synthesize metal oxide nanostructures. These nanostructured materials, with their high surface area and unique electronic properties, are excellent candidates for modifying electrode surfaces to create highly effective non-enzymatic electrochemical sensors. researchgate.netencyclopedia.pub For example, a metal oxide like cobalt oxide (Co₃O₄) or a binary metal oxide like Fe-ZnO can be synthesized via an oxalate precursor route and then deposited onto a glassy carbon electrode. researchgate.netrsc.org

This modified electrode can then exhibit enhanced electrocatalytic activity towards the oxidation or reduction of a specific target analyte, such as nitrite (B80452) or hydrogen peroxide. rsc.orgnih.gov The sensor's performance—its sensitivity, selectivity, and detection limit—is directly influenced by the properties of the nanomaterial, which in turn were controlled during the oxalate-based synthesis. In this context, this compound plays a foundational role in fabricating the active sensing element of the device.

Industrial Chemical Processes Leveraging this compound

This compound (NaHC₂O₄), the monosodium salt of oxalic acid, serves as a versatile compound in various industrial chemical and material science applications. Its utility stems from the reactivity of the hydrogen oxalate anion, which can function as a precipitating agent, a chelating ligand for metal ions, a reducing agent, and a pH buffer. These properties are harnessed in processes ranging from metal treatment to the synthesis of other chemical compounds.

Application in Metal Extraction, Refining, and Surface Treatment Processes

The ability of the oxalate anion to form stable, often insoluble, complexes with a wide range of metal ions makes this compound a valuable reagent in metallurgy. vulcanchem.com Its applications include the selective extraction of metals from ores, the purification of metals, and the preparation of metal surfaces for subsequent coatings.

In extractive metallurgy, oxalates are particularly significant in the processing of rare earth elements (REEs). einpresswire.com Oxalic acid and its salts are used as highly effective precipitating agents in hydrometallurgical routes. einpresswire.com After leaching REEs from ores like monazite (B576339) or bastnaesite into an acidic solution, the addition of an oxalate source, such as this compound, causes the selective precipitation of rare earth oxalates. einpresswire.com These precipitates can then be separated and thermally decomposed to yield high-purity rare earth oxides. einpresswire.com This method is noted for its high selectivity for trivalent metal ions. einpresswire.com

In metal refining, oxalate chemistry allows for the separation of different metals. For instance, manganous oxalate is largely insoluble, whereas ferric oxalate is highly soluble, which facilitates the separation of manganese from iron contaminants found in manganese carbonate ores. google.com Similarly, sodium oxalate is used as a reducing agent in various metal refining processes. bluestonemc.com

For metal surface treatment, this compound is a component in cleaning and phosphating formulations. It is used to prepare ferrous metal surfaces, such as steel, for painting or enameling. google.com A mixture containing monosodium phosphate (B84403), a wetting agent, and sodium oxalate in an aqueous solution can effectively clean and create a rust-resistant phosphate layer on the metal, which improves paint adhesion. google.com The utility of oxalates in rust removal is due to their ability to form a stable, water-soluble complex with ferric iron, the ferrioxalate (B100866) ion. atamanchemicals.com

Table 1: Applications of this compound in Metal Processing

Application AreaProcessFunction of OxalateTarget Metals
Extractive Metallurgy Hydrometallurgical PrecipitationSelectively precipitates metal ions from solution. einpresswire.comRare Earth Elements (e.g., Neodymium, Lanthanum). einpresswire.com
Metal Refining Selective PrecipitationSeparates metals based on the differential solubility of their oxalate salts. google.comManganese, Iron, Magnesium, Calcium. google.com
Metal Surface Treatment Phosphating & CleaningComponent of solutions to clean and prepare metal surfaces for coating. google.comFerrous Metals (e.g., Steel). google.com
Rust Removal ComplexationForms a stable, water-soluble complex with iron ions. atamanchemicals.comIron. atamanchemicals.com

Use as a Reagent or Intermediate in Industrial Chemical Synthesis

This compound serves as both an intermediate and a primary reagent in the synthesis of other chemicals. It can be produced through the controlled partial neutralization of oxalic acid with a stoichiometric amount of sodium hydroxide. vulcanchem.com

Industrially, it can be an intermediate in the manufacturing of other oxalate compounds. vulcanchem.com For example, metal oxalates used in specific applications, such as manganese oxalate for the preparation of ferrites, can be produced from a source of oxalate ions. google.com The large-scale production of oxalic acid can involve sodium oxalate as a precursor, which is manufactured by absorbing carbon monoxide under pressure in hot sodium hydroxide. atamanchemicals.com

The compound is also used as a primary standard in analytical chemistry for the standardization of permanganate solutions, a process crucial for quality control in many chemical industries. vulcanchem.com Its role as a general reducing agent is also applied in various synthetic contexts. nih.gov

This compound in Environmental Remediation and Treatment Technologies

The chemical properties of this compound that are valuable in industrial synthesis and metallurgy are also applicable to environmental remediation, particularly for the treatment of inorganic and organic pollutants in water and soil.

Complexation and Removal of Heavy Metal Contaminants from Water and Soil

This compound can be used to remediate sites contaminated with heavy metals. Its function relies on the oxalate anion's ability to act as a chelating agent, forming stable complexes with dissolved metal cations. researchgate.net This process can either increase the solubility of metals to wash them from soil or, more commonly, form highly insoluble metal oxalate precipitates, which removes them from the aqueous phase. bluestonemc.comresearchgate.net

Studies have investigated the use of oxalate-containing solutions for treating contaminated water and soil. Oxalic acid has been shown to be effective in extracting mercury and copper from polluted water, with its efficiency dependent on concentration and pH. researchgate.net The formation of bidentate chelate complexes, such as oxalate-Pb²⁺ and oxalate-Cd²⁺, sequesters the free metal ions. researchgate.net However, in soil washing, the effectiveness of oxalates can be limited compared to other agents like EDTA, and its performance can be affected by the presence of high calcium concentrations, which leads to the precipitation of calcium oxalate. bioline.org.brfrontiersin.org Despite this, the ability to precipitate specific heavy metals remains a useful application in wastewater treatment. bluestonemc.com

Table 2: Reported Extraction/Removal of Heavy Metals Using Oxalate

MetalMediumReagent Used in StudyExtraction/Removal EfficiencyReference
Copper (Cu) Polluted WaterOxalic AcidHigh, greater than Citric Acid or EDTA under tested conditions. researchgate.net
Mercury (Hg) Polluted WaterOxalic AcidHigh, greater than Citric Acid or EDTA under tested conditions. researchgate.net
Chromium (Cr) Sewage SludgeOxalic AcidLess effective compared to inorganic acids or citric acid. bioline.org.br
Nickel (Ni) Sewage SludgeOxalic AcidLess effective compared to inorganic acids or citric acid. bioline.org.br
Lead (Pb) Sewage SludgeOxalic AcidLess effective compared to inorganic acids or citric acid. bioline.org.br
Zinc (Zn) Sewage SludgeOxalic AcidLess effective compared to inorganic acids or citric acid. bioline.org.br

Involvement in Degradation of Organic Pollutants (e.g., via photocatalytic or electrochemical processes)

This compound participates in advanced oxidation processes (AOPs) designed to degrade persistent organic pollutants. Its role can vary from a sacrificial agent to a key component of a degradation system.

In photocatalysis, oxalate salts (such as ammonium oxalate or sodium oxalate) are often used as "hole scavengers." nih.govrsc.org In the photocatalytic mechanism, light creates electron-hole pairs on the surface of a semiconductor catalyst. The photogenerated holes are powerful oxidizing species, but their recombination with electrons reduces efficiency. By adding oxalate, which is readily oxidized, the holes are consumed (scavenged), preventing recombination and promoting the formation of other reactive species like superoxide (B77818) radicals that degrade the target pollutant. nih.govresearchgate.net For example, the addition of calcium oxalate to a ZnO photocatalyst system was found to increase the degradation rate of the dye Orange II by increasing the concentration of superoxide and hydroperoxide radicals. researchgate.net

In some systems, oxalate can actively contribute to pollutant degradation. The Fe(II)-oxalate complex has been shown to be highly efficient for the oxidative degradation of various aquatic pollutants. science.gov The oxalate ligand enhances the reducing power of Fe(II), promoting the reactions that generate hydroxyl radicals, which are powerful oxidants for organic compounds. science.gov

In electrochemical degradation, the focus is often on the mineralization of oxalate itself, as it is a common end-product of the degradation of more complex organic molecules. nih.gov Studies on the electrochemical oxidation of oxalic acid on various anodes, such as manganese dioxide (MnO₂), provide insight into the complete mineralization of organic pollutants to carbon dioxide and water. nih.gov

Environmental Chemistry and Abiotic Fate of Monosodium Oxalate

Occurrence and Distribution of Oxalates (Including Monosodium Oxalate) in Non-Biological Environmental Compartments

Oxalates are ubiquitous in the environment, originating from both natural and anthropogenic sources. kau.edu.sa While plants and microorganisms are major biological sources, the distribution in non-biological compartments like water, soil, and air is critical to understanding their environmental impact. In aqueous solutions, monosodium oxalate (B1200264) dissolves, and its behavior is linked to the chemistry of the oxalate anion, which can form soluble salts with alkali metals like sodium and potassium or insoluble precipitates with divalent cations like calcium. unacademy.comnih.gov

Significant concentrations of oxalate have been found in the sediments of diverse aquatic environments. Studies have reported total oxalate concentrations (dissolved plus particulate) ranging from 0.1 to 0.7 mmol/liter of sediment in locations such as freshwater lakes, hypersaline lakes, and salt marshes. nih.gov In one study of freshwater littoral sediments, the dissolved oxalate concentration was 9.1 μmol/liter of sediment, representing only 3% of the total extractable oxalate, suggesting that most oxalate is in a particulate or sorbed form. nih.gov Plant detritus is considered a primary source of this oxalate. nih.gov

While some research suggests that oxalates are not typically found in significant concentrations in natural waterways, they are a known component of certain industrial effluents. researchgate.net The pulp and paper industry, for instance, generates process waters that can lead to the formation of calcium oxalate scale. nih.gov Oxalic acid is also a secondary waste product in the nuclear industry, resulting from decontamination processes. frontiersin.org Effluents from mining and metallurgical industries can also contain oxalates. researchgate.net

Table 1: Oxalate Concentrations in Various Aquatic Sediments

Aquatic Environment Oxalate Concentration (mmol/L of sediment)
Searsville Lake, CA (Pelagic) 0.1 - 0.7
Searsville Lake, CA (Littoral) 0.1 - 0.7
Lake Tahoe, CA (Pelagic) 0.1 - 0.7
Lake Tahoe, CA (Littoral) 0.1 - 0.7
Big Soda Lake, NV (Hypersaline) 0.1 - 0.7
South San Francisco Bay Mud Flat 0.1 - 0.7

Data sourced from Smith and Oremland (1987). nih.gov

In terrestrial systems, oxalates are found in soils and can interact with minerals. They are often present as calcium oxalate salts, such as whewellite (B87421) (monohydrate) and weddellite (B1203044) (dihydrate), which originate from plant litter and fungal activity. nih.govresearchgate.net The concentration of oxalate in soil varies with factors like plant cover and soil depth. For example, in soils under rhubarb plants, which have high oxalate content, the average oxalate concentration in the upper 0-5 cm of soil ranged from 111 to 444 µmol/kg. tandfonline.com In a soil profile, oxalate content was observed to decrease from 500 µmol/kg in the top 0-5 cm to 110 µmol/kg at a depth of 75-80 cm. tandfonline.com Despite potentially large inputs from biomass, observed concentrations in soil are often low (e.g., 0.01 - 2.5 µmol calcium oxalate per gram of soil in temperate forests), which is largely attributed to rapid microbial degradation. researchgate.netresearchgate.net

The presence of the oxalate anion in soil solution can enhance the weathering of minerals and influence the mobility of metal cations through complexation. nih.govtandfonline.com this compound, being a soluble salt, would contribute to the pool of dissolved oxalate in the soil solution. unacademy.com The environmental fate of arsenical herbicides like monosodium methanearsonate (MSMA) is heavily controlled by sorption to soil minerals, particularly those rich in iron, a process that may be analogous for other monosodium salts like this compound. oup.com

Table 2: Oxalate Concentrations in Soil

Location/Condition Depth (cm) Oxalate Concentration (µmol/kg)
Kaldred, Denmark (under rhubarb) 0 - 5 444 (average)
Other Danish locations (under rhubarb) 0 - 5 111 - 333 (average)
Soil Profile Transect 0 - 5 500
Soil Profile Transect 75 - 80 110

Data sourced from Strobel et al. (2004). tandfonline.com

Oxalic acid and its salts are significant components of atmospheric organic aerosols. kau.edu.sacopernicus.org Oxalate is often the most abundant single water-soluble organic compound identified in ambient aerosols. nih.gov Its sources are both primary, from combustion and biogenic activity, and secondary, from the atmospheric transformation of precursors. kau.edu.sa Average PM₁₀ oxalate concentrations at UK urban and rural sites were measured at 0.06 µg/m³ and 0.04 µg/m³, respectively. kau.edu.sa

In aerosols, oxalate plays several roles. It can affect the hygroscopic properties of particles and their ability to act as cloud condensation nuclei (CCN). copernicus.orgcopernicus.org However, much of the oxalate in aerosols exists not as a free acid or simple sodium salt but as metal-oxalate complexes. copernicus.org Studies in Japan found that 10–60% of total calcium and 20–100% of total zinc in fine aerosol particles (<2.1 μm) were present as oxalate complexes. copernicus.org The formation of these less-soluble metal complexes can reduce the hygroscopicity of the aerosol, thereby altering its climate-relevant properties. copernicus.org

Field studies have also provided direct evidence for the enhanced formation of oxalate in iron-containing particles. acs.org The number fraction of Fe-containing particles that were internally mixed with oxalate in Guangzhou, China, varied seasonally, reaching as high as 45.2% in autumn. acs.org This association with iron is crucial for both the formation and subsequent degradation of oxalate in the atmosphere. acs.orgacs.org

Distribution in Geochemical and Terrestrial Matrices (Soils, Minerals)

Abiotic Transformation and Degradation Pathways of this compound in the Environment

This compound, once in the environment, can be transformed through various non-biological processes. The oxalate anion is susceptible to both photochemical and chemical reactions that lead to its degradation.

Photochemical reactions, driven by sunlight, are a key abiotic degradation pathway for oxalates, particularly in atmospheric aerosols. The presence of iron is a critical factor in this process. Field studies have demonstrated a clear Fe-mediated photochemical degradation of oxalate in aerosol particles. acs.orgnih.gov Observations in Hong Kong showed a consistent dip in bulk oxalate concentrations of about 20% in the morning hours, which coincided with a decrease in Fe-containing oxalate particles, providing strong evidence for this photolytic decay. nih.govresearchgate.net This process is highly dependent on the source of the iron, with anthropogenic, industry-sourced iron showing the highest photoactivity. acs.org

The fundamental process involves the photolysis of ferrioxalate (B100866) complexes (Fe(III)-oxalate). When these complexes absorb UV light, an intramolecular electron transfer occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate anion, ultimately breaking it down into carbon dioxide. wikipedia.orgacs.org Laboratory experiments have also confirmed the feasibility of this process. For instance, the photochemical decomposition of neodymium oxalate in dilute nitric acid was achieved using a mercury lamp, with a measured decomposition rate of 0.003 mole/hr. Furthermore, the photolysis of oxalic acid vapor with UV light (237–313 nm) is known to produce carbon monoxide and water. wikipedia.org The photo-Fenton reaction, where UV light accelerates the oxidation of organic compounds by hydrogen peroxide in the presence of iron, is another effective pathway for oxalate destruction. frontiersin.org

Apart from photochemistry, oxalates can be degraded through direct chemical oxidation. Permanganate (B83412) is a powerful oxidizing agent for oxalic acid and oxalates, with the reaction being autocatalytic. frontiersin.orgwikipedia.org This method is used in industrial waste treatment, such as for effluents from the nuclear industry's CORD (Chemical Oxidation Reduction Decontamination) process, which uses potassium permanganate followed by oxalic acid. frontiersin.org

Fenton's reagent, a mixture of hydrogen peroxide and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH) that rapidly oxidize organic compounds like oxalic acid to carbon dioxide and water. frontiersin.org The presence of other metal cations, such as manganese, can also catalyze the oxidation of oxalic acid by hydrogen peroxide. frontiersin.org

In atmospheric aerosols, chemical oxidation by other atmospheric species is also relevant. The levels of particulate oxalate are influenced by oxidants such as ozone (O₃), nitrogen dioxide (NO₂), and chloride radicals (Cl⁻), with the effects varying based on relative humidity. researchgate.net While iron is often implicated in the degradation of oxalate, it can also paradoxically enhance its formation in aerosols. It is proposed that Fenton reactions involving iron generate reactive oxygen species that oxidize other organic precursors (like glyoxylate) to form oxalate. acs.org Oxalic acid can also act as a reducing agent; for example, it can reduce manganese dioxide (MnO₂) in ores. wikipedia.org

Photochemical Degradation Mechanisms

Analytical Methodologies for Detection and Quantification of this compound in Environmental Samples

The accurate detection and quantification of this compound and other oxalate species in environmental samples such as soil and water are crucial for understanding its biogeochemical cycling and environmental fate. oup.com However, analyzing oxalates in complex environmental matrices presents challenges due to their potential for low concentrations, spatial heterogeneity, and the presence of interfering substances. oup.comnih.gov A variety of analytical methods have been developed and applied to overcome these challenges, each with distinct principles, sensitivities, and applications. mdpi.comnih.govresearchgate.net These methodologies broadly encompass chromatographic, spectroscopic, electrochemical, and electrophoretic techniques. nih.govnih.gov

Sample Preparation and Extraction

Effective sample preparation is a critical first step for the accurate measurement of oxalate in environmental samples. For soil samples, preparation typically involves air-drying, grinding, and sieving the soil to achieve homogeneity. mdpi.comisric.org The extraction of oxalate from the soil matrix is a key step. A common method involves using an acidified ammonium (B1175870) oxalate solution (e.g., at pH 3.0) to dissolve amorphous, poorly crystalline oxides and hydroxides of iron and aluminum, thereby releasing the associated oxalate. mdpi.comosu.edu Other extraction procedures may use acids like hydrochloric acid (HCl) or nitric acid (HNO₃), particularly to dissolve insoluble forms like calcium oxalate. unil.chsrs.gov For instance, a simple room temperature acidification with HCl and/or HNO₃ has proven effective for sludge samples, which can have complex matrices similar to some contaminated soils. srs.gov The extraction is often followed by shaking, centrifugation to separate the solid and liquid phases, and filtration of the supernatant before analysis. osu.eduunil.ch

For water samples, preparation can be simpler, sometimes only requiring filtration to remove particulate matter. nih.govresearchgate.net However, for complex aqueous matrices or trace-level analysis, pre-concentration steps may be necessary. thermofisher.com

Chromatographic Techniques

Chromatography is a powerful and widely used approach for separating and quantifying oxalates.

Ion Chromatography (IC): IC is one of the most common and robust methods for oxalate determination in aqueous samples and soil extracts. researchgate.net The technique separates anions based on their interaction with an ion-exchange stationary phase. cnrs.fr A hydroxide (B78521) or carbonate/bicarbonate eluent is typically used to move the oxalate through an anion-exchange column. cnrs.frnih.gov Detection is commonly achieved using a suppressed conductivity detector, which provides high sensitivity by reducing the background conductivity of the eluent. cnrs.frresearchgate.net IC has been successfully applied to determine water-soluble oxalates in soil, with detection limits as low as 0.03 mg/L. researchgate.net It can also be coupled with mass spectrometry (IC-MS) for enhanced selectivity and identification, particularly in complex matrices like paper processing liquors. cnrs.fr

High-Performance Liquid Chromatography (HPLC): HPLC is another frequently employed method, valued for its high sensitivity, accuracy, and reliability. nih.govmdpi.com For oxalate analysis, reverse-phase HPLC with an ion-pairing agent or, more recently, Hydrophilic Interaction Liquid Chromatography (HILIC) is used. mdpi.comnih.gov HILIC is particularly effective for highly polar compounds like oxalate, enhancing its retention compared to traditional reverse-phase columns. mdpi.com Detection is often performed with a UV detector, typically at wavelengths around 210 nm or 220 nm. mdpi.com When coupled with tandem mass spectrometry (UPLC-QqQ-MS/MS), the technique offers exceptional sensitivity and specificity, allowing for the quantification of oxalate in complex biological and environmental samples. mdpi.com

Gas Chromatography (GC): GC can also be used for oxalate analysis, but it requires a derivatization step to convert the non-volatile oxalic acid into a volatile ester, which adds complexity to the sample preparation process. nih.govnih.gov

Spectroscopic Methods

Spectroscopic techniques offer alternative, often simpler and more rapid, methods for oxalate quantification.

UV-Vis Spectrophotometry: These methods are typically inexpensive, simple, and rapid. nih.gov Many are kinetic-catalytic methods based on the effect of oxalate on the rate of a specific chemical reaction, where the change in absorbance of a colored substance is monitored over time. nih.govjst.go.jpcore.ac.uk For example, one method is based on the catalytic effect of oxalate on the oxidation of crystal violet by dichromate, with the reaction followed by measuring the decrease in absorbance at 630 nm. nih.gov Another approach uses the activation effect of oxalate on the iron(II)-catalyzed oxidation of iodide by bromate, with the formation of the triiodide ion measured at 352 nm. jst.go.jp These methods can achieve detection limits in the sub-mg/L range. nih.govjst.go.jp

Infrared (IR) Spectroscopy: Mid-infrared (MIR) spectroscopy, particularly with attenuated total reflectance (ATR), is an emerging technique for the direct and efficient quantification of both soluble (like this compound) and insoluble (like calcium oxalate) forms in solid samples like soil mineral mixtures. tandfonline.comup.ac.za By developing predictive models from the spectral data using partial least-squares regression, this method can quantify oxalate content without the need for chemical extraction, minimizing sample preparation and chemical waste. tandfonline.com

Electrochemical Methods

Electrochemical techniques are known for their high sensitivity in detecting oxalates. oup.com These methods involve measuring the electrical response (e.g., current) from the electrochemical oxidation of oxalate at the surface of a specially designed electrode. acs.orgmdpi.com Various materials, including boron-doped diamond and composite electrodes made from exfoliated graphite (B72142) and polystyrene, have been used to fabricate sensors for oxalic acid. mdpi.com A recently developed sensor using a mixed graphite/carbon black recycled PLA conductive filament demonstrated a linear detection range for oxalate from 10–500 μM with a limit of detection (LOD) of 5.7 μM. acs.orgacs.org While highly sensitive, the accuracy of electrochemical methods can be affected by changes in the bulk solution's conductivity and the presence of other electroactive species in the sample matrix. oup.com

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a simple and rapid method for the simultaneous determination of oxalate and other anions. nih.govresearchgate.net In a typical setup, a fused silica (B1680970) capillary is used, and detection is often achieved by direct or indirect UV absorbance. nih.gov The method requires minimal sample preparation, often just filtration and dilution, and has been successfully applied to determine soluble oxalate in extracts from forage grasses and other environmental samples. nih.govresearchgate.netoup.com It offers good precision, with reported relative standard deviations (RSD) for within-day and between-day analyses being low. nist.gov

Enzymatic Methods

Enzymatic assays for oxalate are highly specific. They are based on the degradation of oxalate by the enzyme oxalate oxidase, which produces hydrogen peroxide (H₂O₂). oup.comunil.ch The H₂O₂ is then quantified, often through a subsequent reaction that produces a colored or fluorescent compound. oup.comunil.ch While specific, these methods can be limited by interference from other reducing compounds present in complex environmental samples, which may necessitate additional sample cleanup steps and pH adjustment. oup.com

The table below summarizes the performance characteristics of various analytical methods for oxalate determination.

Table 1: Performance Characteristics of Selected Analytical Methods for Oxalate Quantification

Analytical MethodMatrixLinear RangeLimit of Detection (LOD)Precision (RSD%)Recovery (%)Reference
Ion Chromatography (IC)Soil Leachates0.1 - 25 mg/L0.03 mg/LNot ReportedNot Reported researchgate.net
Ion Chromatography (IC)Human PlasmaNot Reported&lt; 0.3 µM (&lt;0.027 mg/L)1.95 - 4.75%Not Reported nih.gov
Kinetic SpectrophotometryWater, Vegetables0.20 - 5.5 µg/mL (mg/L)0.050 µg/mL (mg/L)1.8 - 6.0%Not Reported nih.gov
Kinetic SpectrophotometryGeneral0.10 - 7.0 µg/cm³ (mg/L)0.080 µg/cm³ (mg/L)1.8 - 4.0%Not Reported jst.go.jp
Capillary Electrophoresis (CE)Amniotic FluidNot Reported~100 ng/mL (0.1 mg/L)~5% (overall)&gt;96% nist.gov
Capillary Electrophoresis (CE)UrineNot Reported7 mg/L1.2 - 5.6%94 - 101%
Electrochemical SensorSynthetic Urine10 - 500 µM5.7 µM (0.5 mg/L)Not Reported104% acs.orgacs.org
Electrochemical ElectrodeAqueous Solution0.5 - 3 mM0.05 mM (4.4 mg/L)Not Reported98% mdpi.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
Ammonium Hydroxide
Ammonium Oxalate
Calcium Chloride
Calcium Oxalate
Carbonate
Crystal Violet
Dichromate
Formic Acid
Hydrochloric Acid
Hydrogen Peroxide
Iron(II)
This compound
Nitric Acid
Oxalic Acid
Potassium Permanganate
Sodium Bisulfite
Sodium Chloride
Sodium Hexametaphosphate
Sodium Hydroxide
Sodium Nitrite (B80452)
Sulfanilamide
Sulfuric Acid

Advanced Computational and Theoretical Studies of Monosodium Oxalate

Quantum Chemical Calculations for Monosodium Oxalate (B1200264)

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of monosodium oxalate at the atomic level. These ab initio methods provide a foundational understanding of the molecule's behavior.

Electronic Structure, Bonding Analysis, and Charge Distribution

Theoretical analyses of anhydrous alkali metal oxalates, including the sodium salt, have been conducted using Density Functional Theory (DFT). These studies reveal strong similarities in the electronic structure and bonding properties across the series. The bonding within the oxalate anion (C₂O₄²⁻) is characterized by ionic-covalent interactions. researchgate.net The bonds between the alkali metal cations (like Na⁺) and the oxalate group are determined to be almost purely ionic. researchgate.net

A key finding from these theoretical studies is that the C–C bond within the oxalate anion is identified as the weakest bond in the entire crystal structure. researchgate.net Analysis of the charge density distribution and topological parameters, for instance in related oxalate compounds, can reveal the nature of interactions, such as hydrogen bonds, indicating regions of electron localization and depletion. nih.gov Techniques like Natural Bond Orbital (NBO) analysis are extended to understand the nature and strength of intermolecular interactions. nih.gov In related manganese-oxalate complexes, the electronic structure is also heavily influenced by the coordination environment, with resonance stabilization leading to delocalized charges across the organic cation. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods, particularly Gaussian electronic structure calculations, are instrumental in predicting the vibrational spectra (Infrared and Raman) of the oxalate anion in different environments. walisongo.ac.id These calculations can distinguish between the two primary conformations of the oxalate anion: a planar structure with D2h symmetry and a non-planar (twisted) structure with D2d symmetry. walisongo.ac.id The transition between these forms involves changes in vibrational frequencies and, notably, in their IR and Raman activity due to the presence or absence of a center of inversion in the planar form. walisongo.ac.id

Experimental Raman spectroscopy of natroxalate, the mineral form of sodium oxalate, has identified key vibrational modes. These findings are often compared with data from other metal oxalates and theoretical predictions. For natroxalate, a significant band is observed at 884 cm⁻¹, which is attributed to the C-C stretching vibration. qut.edu.au Another band at 481 cm⁻¹ is assigned to the symmetric OCO bending mode. qut.edu.au DFT calculations on related systems have been used to generate synthetic spectra to aid in the interpretation of experimental X-ray Absorption Near Edge Structure (XANES) data, providing further insight into the electronic and geometric structure. princeton.edu

Table 1: Predicted and Observed Vibrational Frequencies for Sodium Oxalate (Natroxalate)

Vibrational Mode Predicted Frequency (cm⁻¹) Observed Raman Frequency (cm⁻¹) qut.edu.au
C-C Stretch Varies with method 884
Symmetric OCO Bend Varies with method 481
Antisymmetric Stretch Varies with method 1604, 1628, 1675 (IR)
Symmetric Stretch Varies with method 1314, 1337 (IR)

Note: Predicted frequencies are highly dependent on the computational method and basis set used. The table lists experimentally observed frequencies for comparison.

Conformational Analysis and Potential Energy Surfaces

The oxalate anion is notable for having two low-energy structural forms. walisongo.ac.id In its isolated state, the non-planar D2d symmetry structure, where the two -CO₂⁻ groups are perpendicular, is the lowest in energy. walisongo.ac.id However, the planar D2h symmetry structure is only slightly higher in energy (approximately 10 kJ mol⁻¹) and can be easily accessed through internal rotation around the C-C single bond. walisongo.ac.id

The potential energy surface of the oxalate anion is characterized by these two minima. nih.gov The planarity of the oxalate anion observed in many crystal structures, including some alkali metal oxalates, is often stabilized by cation interactions and intermolecular forces within the crystal lattice. walisongo.ac.idmpg.de Studies on related oxalate-bridged dimetal complexes have used DFT to calculate the rotational barriers around the oxalate C–C bond, finding values that can range from approximately 16 to 51 kJ mol⁻¹, depending on the metal and the charge of the complex. rsc.org This analysis of the potential energy surface is crucial for understanding the molecule's flexibility and its preferred conformations in different environments. libretexts.org

Molecular Dynamics Simulations of this compound in Solid and Solution Phases

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in both solid and solution environments, offering insights into processes that occur over time. rsc.org While direct MD studies focused solely on this compound are not extensively detailed in the provided literature, the methodology is well-established through simulations of related systems.

For instance, MD simulations have been used to investigate crystal-induced membranolysis, where the surface properties of crystals like monosodium urate are critical. pitt.edu These simulations model the interaction between the crystal surface and biological membranes at a molecular level. pitt.edu In aqueous solutions, first-principles MD simulations have been used to study the binding modes of the oxalate anion to metal ions, such as in UO₂(oxalate) complexes. rsc.org These simulations can elucidate the thermodynamics of chelation and the role of the hydration shell. rsc.org Similarly, MD has been applied to understand the interaction of calcium oxalate with biomolecules like DNA, revealing how the mineral surface affects the structure and stability of the DNA. x-mol.net The technical approach for such simulations involves defining a simulation box with the relevant molecules, applying periodic boundary conditions, and using force fields or quantum mechanics-based methods to calculate the forces and integrate the equations of motion over time. diva-portal.orguj.edu.pl

Density Functional Theory (DFT) Applications to this compound Reactivity and Mechanistic Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating chemical reactivity and reaction mechanisms involving oxalate species. DFT calculations allow for the detailed exploration of reaction pathways and the determination of thermodynamic and kinetic parameters.

A prominent example is the study of the ligand substitution reaction of [⁸⁹Zr(C₂O₄)₄]⁴⁻ with hydroxamate ligands, a process vital for radiolabeling antibodies. nih.gov DFT calculations were used to map the reaction mechanism, finding that ligand substitution is thermodynamically feasible under basic conditions but not under acidic conditions. nih.gov Molecular orbital analysis from these DFT studies provides a rationale for the observed differences in thermodynamic stability between the reactant and product complexes. nih.gov DFT has also been applied to understand the inhibition of calcium oxalate monohydrate crystal growth, where calculations help to elucidate how inhibitor molecules interact with and impart strain to the crystal lattice. researchgate.net Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to study the electronic structure and spectra of oxalate-bridged metal complexes, helping to identify different linkage isomers. rsc.org These studies demonstrate the power of DFT to predict reaction outcomes and guide the design of new chemical processes. nih.govroyalsocietypublishing.org

Prediction of this compound Intermolecular Interactions and Crystal Packing Motifs

Computational methods are essential for predicting and analyzing the complex network of intermolecular interactions that dictate the crystal packing of this compound. A systematic structural investigation of anhydrous alkali oxalates (K₂C₂O₄, Rb₂C₂O₄, and Cs₂C₂O₄) reveals detailed packing arrangements. In these structures, the planar oxalate anions form chains, and each oxygen atom coordinates to multiple alkali cations. mpg.de The cations themselves form intricate double chains, creating a layered structure where inorganic and metal-organic regions alternate. mpg.deacs.org

Future Directions and Emerging Research Avenues for Monosodium Oxalate

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future development of monosodium oxalate (B1200264) applications is intrinsically linked to innovations in its synthesis and chemical modification. Research is moving beyond traditional methods toward more sustainable and functional approaches.

Novel Synthetic Routes: The conventional synthesis of monosodium oxalate involves the partial neutralization of oxalic acid with a stoichiometric amount of a sodium base like sodium hydroxide (B78521). vulcanchem.com While straightforward, future research is focused on greener and more efficient upstream production of the oxalic acid precursor. Key emerging routes include:

Carbon Capture and Utilization (CCU): A paradigm-shifting approach involves the synthesis of oxalates directly from carbon dioxide. nih.govresearchgate.net Electrochemical methods are being developed to reduce CO2 to formate (B1220265), which is then coupled to produce oxalate. researchgate.net Another innovative technique uses catalyst-free, microbubble-enhanced plasma to convert CO2 and water directly into oxalic acid and other valuable chemicals. ispc-conference.org These methods position this compound as a potential product in a circular carbon economy.

Biomass Valorization: Sustainable routes are being explored to produce oxalic acid from biomass through oxidation processes. nih.gov This aligns with the broader shift in the chemical industry towards renewable feedstocks.

Photochemical Synthesis: Research on iron-making has demonstrated the photochemical reduction of Fe(III) oxalate to Fe(II) oxalate. acs.org This highlights the potential of light-driven reactions in oxalate synthesis, offering pathways that may reduce energy consumption.

Derivatization Strategies: Derivatization involves modifying a compound to produce a new one with different properties. For this compound, this is a nascent but promising field. While direct derivatization of this compound is not widely reported, research on related oxalate compounds showcases the reactivity of the oxalate functional group. These strategies could be adapted to create novel functional molecules from a this compound platform:

Radical Cascade Reactions: Monoalkyl cesium oxalates have been used in photocatalyst-free cascade reactions to generate alkyl radicals. researchgate.net These radicals can then participate in complex cyclizations to form functionalized oxindoles and isoquinolinediones. researchgate.net

Lactonization–Alkynylation: In organic synthesis, homoallylic cesium oxalates serve as precursors in reactions that form two new carbon-carbon bonds, yielding highly functionalized lactones and lactams. acs.org

α-Keto Ester Synthesis: The reaction of dialkyl oxalates with functionalized organolithiums has been achieved in flow microreactors, producing valuable α-keto esters with high selectivity. rsc.org

These derivatization methods demonstrate the potential to use the oxalate backbone as a scaffold for constructing complex organic molecules, opening avenues for its use in pharmaceuticals and fine chemicals.

Development of Advanced Materials Incorporating this compound

The unique coordinating properties of the oxalate anion, readily supplied by this compound, make it an ideal building block for a new generation of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The oxalate ligand is a key component in a growing number of MOFs due to its ability to form strong, versatile coordination bonds. osti.gov

Sustainable Agriculture: A significant emerging application is the use of iron-based oxalate-phosphate-amine MOFs (OPA-MOFs) as slow-release fertilizers. researchgate.netnih.gov These materials, which can be synthesized using ferric chloride, oxalic acid, and phosphoric acid, sequester essential plant nutrients like nitrogen, phosphorus, and iron within their porous structure, releasing them gradually into the soil. nih.govacs.org This improves nutrient use efficiency and reduces environmental runoff compared to conventional fertilizers. nih.gov

Catalysis and Separations: The well-defined pore structure of oxalate-based MOFs makes them candidates for applications in gas storage, chemical separations, and heterogeneous catalysis. osti.gov

Energy Storage Materials: Transition metal oxalates are gaining significant interest as electrode materials in energy storage devices, offering a potential route to more sustainable battery technologies.

Lithium-ion and Sodium-ion Batteries: Materials like iron oxalate can function as conversion-type negative electrodes, offering high theoretical capacities for storing lithium and sodium ions. researchgate.netroyalsocietypublishing.org

Supercapacitors: The electrochemical properties of various metal oxalates are being explored for their use in supercapacitor electrodes, which provide rapid energy storage and delivery. researchgate.net

The development of these advanced materials relies on the principles of crystal engineering , where understanding and controlling the interactions between molecules allows for the design of materials with specific functions. vulcanchem.comresearchgate.net Research in this area aims to tailor the properties of this compound-derived materials for targeted applications.

Integration of this compound in Sustainable Chemical Technologies

This compound and related oxalate chemistry are becoming integral to developing sustainable solutions for industrial and environmental challenges.

Carbon Capture and Storage/Utilization: One of the most promising sustainable applications is the use of oxalate chemistry to capture and sequester CO2.

CO2 Mineralization: Technologies are being developed to convert industrial CO2 emissions into stable, solid metal oxalates, including sodium oxalate. nih.govresearchgate.net This process effectively locks CO2 into a solid form, which can be stored long-term or utilized as a chemical feedstock, thereby contributing to a circular carbon economy. researchgate.net

Sustainable Metallurgy and Metal Recovery: Oxalate chemistry provides a greener alternative to harsh inorganic acids in metallurgical processes.

Green Iron-Making: A novel concept for iron production involves using oxalic acid to dissolve iron ore at lower temperatures than traditional smelting. acs.org The process generates metallic iron via the pyrolysis of an iron oxalate intermediate, and the CO2 byproduct could theoretically be recycled to regenerate the oxalic acid, creating a net-zero emission cycle. acs.org

Recycling of Critical Materials: Oxalic acid is an effective and selective reagent for recovering valuable metals from complex waste streams. researchgate.net It is particularly promising for recycling spent lithium-ion batteries, where it can selectively leach lithium while precipitating other metals like cobalt, nickel, and manganese as insoluble oxalates. researchgate.net

The following table summarizes key research findings in the integration of oxalate chemistry into sustainable technologies.

Sustainable TechnologyApplication AreaKey Research Finding
Carbon Capture & Utilization (CCU)CO2 MineralizationElectrochemical reduction of CO2 can produce oxalates, providing a pathway to convert waste gas into a solid, stable chemical. nih.govresearchgate.net
Green MetallurgyIron ProductionAn iron-making concept using oxalic acid dissolution and pyrolysis of iron oxalate can produce metallic iron at low temperatures with potential for a closed carbon loop. acs.org
Critical Metal RecyclingSpent Lithium-Ion BatteriesOxalic acid can be used to selectively leach lithium and precipitate valuable transition metals from cathode materials, offering a sustainable recycling route. researchgate.net
Sustainable AgricultureAdvanced FertilizersIron-based oxalate-phosphate-amine MOFs act as slow-release fertilizers, improving nutrient efficiency and reducing environmental impact. researchgate.netnih.gov

Application of Advanced In Situ Spectroscopic and Structural Probes

Understanding the behavior of this compound at a fundamental level requires advanced analytical techniques capable of observing chemical processes in real-time. In situ (in the original place) methods are revolutionizing the study of crystallization, dissolution, and surface interactions.

Atomic Force Microscopy (AFM): This powerful microscopy technique allows for the real-time, nanoscale visualization of crystal surfaces in a liquid environment. In situ AFM has been used to directly observe the molecular-level processes of crystal growth, such as the formation of step spirals on calcium oxalate monohydrate surfaces. mdpi.com It can also quantify the forces of interaction between crystal surfaces and potential growth inhibitors, providing critical insights for designing molecules to control crystallization. nih.govtdl.org

Raman Spectroscopy: In situ Raman spectroscopy is an invaluable tool for identifying chemical species and monitoring reactions as they occur. It is highly effective for distinguishing between different metal oxalates, as the vibrational modes are sensitive to the cation. qut.edu.aucapes.gov.brqut.edu.au This technique can be used to track the formation of oxalate layers on surfaces or the conversion of one phase to another during a chemical process. nih.govresearchgate.net

Electron Microscopy: High-resolution microscopy techniques like Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) provide detailed information about the morphology and nanostructure of oxalate crystals. nih.gov These methods have revealed, for example, the nanogranular texture of biogenic monosodium urate crystals, suggesting a non-classical crystallization pathway that may be relevant to this compound. nih.gov

These advanced probes provide unprecedented data that bridges molecular-level events with macroscopic material properties, enabling a more rational design of processes and materials involving this compound.

Refined Computational Models for Predicting this compound Behavior in Complex Systems

Parallel to experimental advances, computational modeling provides a powerful lens for investigating the properties and behavior of this compound at the atomic scale. These models are becoming increasingly crucial for interpreting experimental data and predicting material behavior.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules and solids. It has been successfully applied to oxalate systems to:

Predict Vibrational Spectra: DFT calculations can accurately predict the infrared and Raman spectra of different oxalate compounds, which is essential for assigning experimental spectral bands to specific molecular vibrations. academie-sciences.fracs.orgcsic.es

Determine Crystal and Molecular Structures: Modeling can be used to determine stable crystal structures and the binding modes of oxalate to metal ions, such as whether it binds in a monodentate or bidentate fashion. mdpi.com

Simulate Surface Interactions: DFT is used to model the adsorption of molecules onto oxalate crystal surfaces and to understand the electron transfer processes that drive reactions like mineral dissolution. researchgate.netcambridge.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. Advanced polarizable force fields, such as AMOEBA, are being developed to predict key thermodynamic properties of organic crystals, including their structure, stability, and solubility, from first principles. nih.gov

The table below highlights the application of different computational models to study oxalate systems.

Computational ModelApplicationKey Insights Provided
Density Functional Theory (DFT)Vibrational SpectroscopyAccurate prediction of IR and Raman peak positions for precise interpretation of experimental spectra. academie-sciences.fracs.org
Density Functional Theory (DFT)Surface ChemistryCalculation of adsorption energies and visualization of molecular binding on crystal surfaces. researchgate.netcambridge.org
Density Functional Theory (DFT)Reaction MechanismsElucidation of electron transfer steps and energetically preferred reaction pathways. mdpi.comcambridge.org
Molecular Dynamics (MD)Thermodynamic PropertiesPrediction of crystal stability and solubility in different environments. nih.gov

These refined computational models are indispensable for exploring hypothetical scenarios, guiding experimental design, and achieving a predictive understanding of this compound behavior in the complex chemical systems of future technologies.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing monosodium oxalate with high purity?

  • Methodological Answer : this compound is synthesized via partial neutralization of oxalic acid (H₂C₂O₄) with sodium hydroxide (NaOH) in a 1:1 molar ratio. Conduct the reaction in aqueous solution under controlled pH (acidic to weakly basic). For monohydrate formation (NaHC₂O₄·H₂O), evaporate the solution at room temperature. Anhydrous forms require further drying at elevated temperatures (e.g., 100–120°C). Monitor stoichiometry using pH titration to avoid over-neutralization, which produces disodium oxalate (Na₂C₂O₄) .

Q. How is this compound utilized as a calibration standard in redox titrations?

  • Methodological Answer : this compound serves as a primary standard for potassium permanganate (KMnO₄) solutions in acidic media. Dissolve a known mass in sulfuric acid (H₂SO₄), heat to 60–70°C to accelerate the reaction, and titrate until a faint pink endpoint. Key considerations:

  • Avoid Cl⁻ contamination (interferes via side reactions).
  • Maintain consistent temperature to prevent premature decomposition of KMnO₄ .

Q. What analytical techniques are suitable for characterizing this compound in biological matrices?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify C=O and C-O bonds (peaks at ~1650 cm⁻¹ and ~1300 cm⁻¹). For quantification in urine or serum, employ ion chromatography (IC) with conductivity detection, calibrated against oxalate-specific standards. Pre-treat samples with acid precipitation to remove interfering proteins .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound vary under inert vs. oxidative atmospheres?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals distinct pathways:

  • Inert atmosphere (N₂) : Decomposes to sodium oxalate (Na₂C₂O₄) at ~200°C, then to sodium carbonate (Na₂CO₃) and carbon monoxide (CO) above 400°C.
  • Oxidative atmosphere (O₂) : Forms sodium carbonate and carbon dioxide (CO₂) due to oxidation of CO.
    Experimental Design : Pair TGA with differential scanning calorimetry (DSC) and gas chromatography (GC) to track intermediate products .

Q. What methodologies address discrepancies in oxalate stability data across nuclear waste simulant studies?

  • Methodological Answer : Contradictions arise from simulant composition (e.g., SB7b vs. SB3) and processing conditions. For example:

  • SB7b simulant : 10% oxalate loss during Chemical Process Cell (CPC) processing due to acid concentration variations.
  • SB3 simulant : Minimal oxalate loss under similar conditions.
    Resolution : Replicate studies using controlled ionic strength (e.g., 5.6 M Na⁺) and pH (12–13). Characterize residual oxalate via ion-specific electrodes or ICP-MS .

Q. How can in vitro crystallization models reconcile this compound’s role in calcium oxalate (CaOx) kidney stone formation?

  • Methodological Answer : Simulate urinary conditions (pH 5.5–6.5, 150 mM ionic strength) using a dual-chamber diffusion system. Introduce this compound and calcium chloride (CaCl₂) to observe CaOx nucleation. Key variables:

  • Zeta potential : Measure colloidal stability (e.g., −4.85 mV to −8.77 mV shifts with citrate therapy).
  • Crystal morphology : Use transmission electron microscopy (TEM) to track transitions from calcium oxalate monohydrate (COM) to dihydrate (COD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.